molecular formula C5H3Cl2NO2 B160983 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one CAS No. 125849-94-7

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Numéro de catalogue: B160983
Numéro CAS: 125849-94-7
Poids moléculaire: 179.99 g/mol
Clé InChI: IQINLHFBRNSNIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a useful research compound. Its molecular formula is C5H3Cl2NO2 and its molecular weight is 179.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3,5-dichloro-6-methyl-1,4-oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQINLHFBRNSNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454609
Record name 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125849-94-7
Record name 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-6-methyl-1,4-oxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 125849-94-7

For the Attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a technical overview of the chemical compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, identified by the CAS number 125849-94-7.[1][2][3] Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental protocols, in-depth biological activity studies, and specific applications for this compound are not extensively documented. This guide consolidates the available chemical and physical data and outlines the current landscape of information regarding this molecule.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125849-94-7[1][2][3]
Molecular Formula C₅H₃Cl₂NO₂[1]
Molecular Weight 179.99 g/mol
Physical Form Brown Solid
Purity Typically ≥95%[4]
InChI Key IQINLHFBRNSNIE-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A potential logical workflow for the characterization of a novel compound like this, should a synthesis protocol become available, is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography Purification->XRay Screening Initial Biological Screening NMR->Screening MS->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Biological Activity and Applications

There is a significant lack of information in the public domain regarding the biological activity of this compound. Scientific articles detailing its mechanism of action, its involvement in signaling pathways, or its potential applications in drug development have not been identified.

For researchers interested in exploring the potential of this and related compounds, a hypothetical signaling pathway that could be investigated, based on the general activity of similar heterocyclic compounds, is presented below. This is a speculative diagram and is not based on published data for this specific molecule.

G cluster_cell Cellular Environment Compound 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Receptor Target Receptor Compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway that could be investigated for novel bioactive compounds.

Conclusion

While the chemical identity of this compound (CAS 125849-94-7) is established, there is a notable absence of detailed scientific literature regarding its synthesis, experimental protocols, and biological functions. The information presented in this guide is based on data from chemical suppliers. Further research is required to elucidate the properties and potential applications of this compound. Researchers in the fields of medicinal chemistry and drug development may find this molecule to be an unexplored candidate for future investigation.

References

An In-Depth Technical Guide on the Physicochemical Properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Due to the limited availability of specific experimental data for this particular molecule, this document also includes generalized experimental protocols and potential biological activities based on structurally related 1,4-oxazin-2-one derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While essential identifiers and basic physical characteristics are available, key experimental data such as melting and boiling points have not been publicly reported.

PropertyValueSource
Molecular Formula C₅H₃Cl₂NO₂PubChem
Molecular Weight 179.99 g/mol Sigma-Aldrich
IUPAC Name This compoundSigma-Aldrich
InChI Key IQINLHFBRNSNIE-UHFFFAOYSA-NSigma-Aldrich
Physical Form Brown SolidSigma-Aldrich
Purity 96%Sigma-Aldrich
Melting Point Not AvailableChemSynthesis[1]
Boiling Point Not AvailableChemSynthesis[1]
Solubility Not Available-

Hypothetical Synthesis Protocol

A plausible synthetic pathway could involve the reaction of a dichlorinated acetoacetate derivative with an amino-containing reagent, followed by an intramolecular cyclization to form the oxazinone ring. The specific starting materials and reaction conditions would require experimental optimization.

G General Synthetic Pathway for 1,4-Oxazin-2-ones A α-Halo Acyl Halide C N-Acylated Amino Acid Ester Intermediate A->C Acylation B Amino Acid Ester B->C E 1,4-Oxazin-2-one Core C->E Intramolecular Nucleophilic Substitution D Base-mediated Cyclization D->C G Physicochemical and Biological Characterization Workflow cluster_physicochemical Physicochemical Characterization cluster_biological Biological Activity Screening NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI, ESI) IR Infrared Spectroscopy MP Melting Point Analysis Antimicrobial Antimicrobial Assays Anticancer Anticancer Assays Enzyme Enzyme Inhibition Assays Purified_Compound Purified Compound Purified_Compound->NMR Purified_Compound->MS Purified_Compound->IR Purified_Compound->MP Purified_Compound->Antimicrobial Purified_Compound->Anticancer Purified_Compound->Enzyme G Potential Biological Activities of 1,4-Oxazin-2-one Derivatives Core 1,4-Oxazin-2-one Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Antitubercular Antitubercular Core->Antitubercular CNS CNS Activity (e.g., Analgesic, Anticonvulsant) Core->CNS

References

An In-depth Technical Guide to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The compound described herein is for research use only. Safety precautions should be strictly followed, and all handling should be performed by qualified professionals in a laboratory setting.

Abstract

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a halogenated heterocyclic compound belonging to the 1,4-oxazin-2-one class. While the broader family of oxazinones has been explored for a variety of biological activities, specific data on this particular dichlorinated methyl-substituted derivative is limited in publicly accessible scientific literature. This guide provides a consolidated overview of the available chemical and physical data for this compound, including its structural formula and key identifiers. Due to the absence of published biological studies or detailed experimental protocols in the current literature, this document will focus on the foundational chemical information and highlight the need for further research to elucidate its potential applications.

Chemical Structure and Identification

The structural formula of this compound is presented below. The molecule consists of a six-membered 1,4-oxazin-2-one ring system. It is substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 6.

Caption: 2D Structural representation of this compound.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided in the table below. This data is compiled from chemical supplier catalogs.[1]

PropertyValueSource
Molecular Formula C₅H₃Cl₂NO₂PubChem[2]
Molecular Weight 179.99 g/mol Sigma-Aldrich[1]
CAS Number 125849-94-7Sigma-Aldrich[1]
Appearance Brown SolidSigma-Aldrich[1]
Purity 96%Sigma-Aldrich[1]
InChI Key IQINLHFBRNSNIE-UHFFFAOYSA-NSigma-Aldrich[1]
Synonyms 3,5-Dichloro-6-methyl-[3][4]oxazin-2-oneSigma-Aldrich

Synthesis and Reactivity

Further research is required to establish a reproducible and scalable synthetic methodology for this compound.

Spectroscopic Data

A comprehensive and validated set of spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published. For researchers who synthesize or acquire this compound, the following analyses would be critical for structural confirmation and purity assessment:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and potentially a signal for the proton at the chiral center if applicable, depending on the tautomeric form and solvent.

  • ¹³C NMR: Resonances for the five carbon atoms of the heterocyclic ring and the methyl group would be expected. The chemical shifts would be influenced by the electronegative chlorine, oxygen, and nitrogen atoms.

  • FT-IR: Characteristic absorption bands would be expected for the C=O (lactone), C=C, and C-Cl bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Activity and Potential Applications

Currently, there are no published studies detailing the biological activity of this compound. The broader class of 1,4-oxazinone derivatives has been investigated for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The presence of chlorine atoms in a molecule can significantly influence its biological activity, often enhancing its potency or altering its mechanism of action.

Given the lack of data, the following diagram illustrates a generalized workflow for the initial biological screening of a novel chemical entity like this compound.

Biological_Screening_Workflow start Compound Synthesis and Purification (this compound) char Structural Characterization (NMR, MS, IR) start->char in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) char->in_vitro hit_id Hit Identification and Validation in_vitro->hit_id dmpk In Vitro ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) hit_id->dmpk lead_opt Lead Optimization dmpk->lead_opt

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Future Research Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

  • Development of a robust synthetic protocol: A detailed and optimized synthesis method would enable further investigation of this compound.

  • Full spectroscopic characterization: A complete set of NMR, IR, and MS data is essential for unambiguous identification and quality control.

  • Broad biological screening: A systematic evaluation of its activity against a panel of biological targets (e.g., kinases, proteases, microbial strains) could uncover potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs would help in understanding the contribution of the chloro and methyl substituents to any observed biological activity.

Conclusion

This compound is a chemical entity with a defined structure but a largely unexplored profile. This guide provides the foundational information available to date. The scientific community is encouraged to undertake further research to fully characterize this compound and to explore its potential in drug discovery and other scientific disciplines.

References

Hypothetical Synthesis Pathway for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a proposed, hypothetical synthesis pathway for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. To the best of our knowledge, a detailed experimental protocol for the synthesis of this specific compound is not publicly available in the peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically plausible route based on established principles of organic chemistry and analogous reactions. The experimental protocols provided are adapted from literature procedures for similar transformations and should be considered as starting points for further investigation and optimization.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,4-oxazin-2-one scaffold is a key structural motif in a variety of biologically active molecules. This technical guide proposes a multi-step synthetic route to access this target molecule, starting from readily available precursors. The proposed pathway involves the formation of a key acyclic precursor followed by a cyclization step to construct the desired 1,4-oxazin-2-one ring system.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection of the heterocyclic ring to an acyclic N-acyl amino ketone precursor (2). This precursor could be formed from an α-chloro-α-amino ketone (3) and chloroacetyl chloride. The α-chloro-α-amino ketone (3) can be envisioned to originate from a protected α-amino ketone (4), which in turn could be synthesized from a protected amino acid, such as N-Boc-alanine (5).

G target This compound (1) precursor2 N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one (2) target->precursor2 Cyclization precursor3 1-Amino-1-chloropropan-2-one (3) precursor2->precursor3 N-Acylation precursor4 N-protected 1-aminopropan-2-one (4) precursor3->precursor4 Chlorination & Deprotection start N-Boc-alanine (5) precursor4->start Ketone Formation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis involves four main stages:

  • Synthesis of a protected α-amino ketone: Conversion of N-Boc-alanine to a suitable intermediate for ketone formation.

  • Chlorination: Introduction of a chlorine atom at the α-position of the ketone.

  • Deprotection and N-acylation: Removal of the Boc protecting group and subsequent acylation with chloroacetyl chloride.

  • Cyclization: Formation of the 1,4-oxazin-2-one ring.

The overall proposed synthetic workflow is depicted below:

G start N-Boc-alanine intermediate1 N-Boc-alanine Weinreb amide start->intermediate1 1. (COCl)2, DMF 2. MeONHMe·HCl, Pyr intermediate2 N-Boc-1-aminopropan-2-one intermediate1->intermediate2 MeMgBr, THF intermediate3 N-Boc-1-amino-1-chloropropan-2-one intermediate2->intermediate3 NCS, TMSOTf intermediate4 1-Amino-1-chloropropan-2-one intermediate3->intermediate4 HCl/Dioxane intermediate5 N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one intermediate4->intermediate5 ClCOCH2Cl, Et3N product This compound intermediate5->product Base (e.g., NaH)

Caption: Proposed multi-step synthesis of this compound.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for each step of the proposed synthesis. These are based on analogous transformations reported in the chemical literature and would require optimization for this specific reaction sequence.

Step 1: Synthesis of N-Boc-alanine Weinreb amide

This step involves the conversion of the carboxylic acid of N-Boc-alanine into a Weinreb amide, which is a stable and effective precursor for ketone synthesis.

  • Reaction: N-Boc-alanine is first converted to its acid chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

  • Detailed Methodology:

    • To a solution of N-Boc-alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.2 equivalents).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and pyridine (3 equivalents).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO3, brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Boc-1-aminopropan-2-one

The Weinreb amide is then reacted with a Grignard reagent to form the corresponding ketone.

  • Reaction: The N-Boc-alanine Weinreb amide is treated with methylmagnesium bromide.

  • Detailed Methodology:

    • Dissolve the N-Boc-alanine Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add a solution of methylmagnesium bromide in THF (1.2 equivalents).

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of N-Boc-1-amino-1-chloropropan-2-one

This step involves the chlorination of the α-position of the ketone.

  • Reaction: The protected amino ketone is chlorinated using N-chlorosuccinimide (NCS) with a catalytic amount of a Lewis acid.

  • Detailed Methodology:

    • Dissolve N-Boc-1-aminopropan-2-one (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add N-chlorosuccinimide (1.1 equivalents).

    • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate.

    • Purify the product by column chromatography.

Step 4: Synthesis of 1-Amino-1-chloropropan-2-one hydrochloride

The Boc protecting group is removed under acidic conditions.

  • Reaction: The N-Boc protected α-chloro-α-amino ketone is treated with a strong acid.

  • Detailed Methodology:

    • Dissolve N-Boc-1-amino-1-chloropropan-2-one (1 equivalent) in a solution of HCl in dioxane (e.g., 4 M).

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine as a solid.

    • The crude salt can be used in the next step without further purification.

Step 5: Synthesis of N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one

The deprotected amine is acylated with chloroacetyl chloride.

  • Reaction: The amino group of the α-chloro-α-amino ketone reacts with chloroacetyl chloride in the presence of a non-nucleophilic base.

  • Detailed Methodology:

    • Suspend 1-amino-1-chloropropan-2-one hydrochloride (1 equivalent) in anhydrous DCM at 0 °C.

    • Add triethylamine (2.2 equivalents) dropwise.

    • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in DCM.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 6: Cyclization to this compound

The final step is the base-mediated intramolecular cyclization to form the target heterocycle.

  • Reaction: The N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one undergoes an intramolecular cyclization in the presence of a strong base.

  • Detailed Methodology:

    • Dissolve the acyclic precursor (1 equivalent) in anhydrous THF and cool to 0 °C.

    • Add a strong base such as sodium hydride (1.1 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

    • Carefully quench the reaction with saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the proposed synthetic steps, including hypothetical yields and key parameters. These values are estimates based on similar reactions in the literature and would need to be determined experimentally.

StepStarting MaterialReagents and ConditionsProductHypothetical Yield (%)
1N-Boc-alanine1. (COCl)₂, cat. DMF, DCM; 2. MeONHMe·HCl, Pyridine, DCMN-Boc-alanine Weinreb amide85-95
2N-Boc-alanine Weinreb amideMeMgBr, THF, 0 °CN-Boc-1-aminopropan-2-one70-85
3N-Boc-1-aminopropan-2-oneNCS, cat. TMSOTf, AcetonitrileN-Boc-1-amino-1-chloropropan-2-one60-75
4N-Boc-1-amino-1-chloropropan-2-one4M HCl in Dioxane1-Amino-1-chloropropan-2-one·HCl90-98
51-Amino-1-chloropropan-2-one·HClClCOCH₂Cl, Et₃N, DCMN-(2-chloroacetyl)-1-amino-1-chloropropan-2-one70-85
6N-(2-chloroacetyl)-1-amino-1-chloropropan-2-oneNaH, THFThis compound40-60

Conclusion

This technical guide presents a plausible and scientifically grounded hypothetical synthesis pathway for this compound. The proposed route utilizes established synthetic transformations and provides detailed, albeit theoretical, experimental protocols. This information is intended to serve as a valuable starting point for researchers aiming to synthesize this and related compounds. Experimental validation and optimization of each step would be required to establish a robust and efficient synthesis.

Spectroscopic Data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (CAS Number: 125849-94-7) has revealed a significant lack of publicly available information. While the existence of this chemical entity is confirmed through various chemical supplier databases, detailed experimental characterization, a cornerstone for researchers, scientists, and drug development professionals, remains elusive in published scientific literature and spectral databases.

This technical overview aims to address the current data gap by outlining the expected spectroscopic characteristics of this compound based on its molecular structure. Furthermore, it provides generalized experimental protocols for acquiring such data, which can serve as a methodological guide for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectroscopic Characteristics

In the absence of experimental data, the following sections detail the anticipated NMR, IR, and MS spectral features of this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR Predicted Chemical Shift (ppm)Multiplicity
CH₃~2.0 - 2.5Singlet
¹³C NMR Predicted Chemical Shift (ppm)
CH₃~15 - 25
C=O~160 - 170
C-Cl (sp²)~125 - 140
C=N~145 - 155
C-O~150 - 160

Note: These are estimated values and the actual experimental data may vary based on the solvent and other experimental conditions.

Table 2: Predicted IR Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (lactone)~1750 - 1780Strong
C=N~1640 - 1680Medium
C-Cl~600 - 800Medium to Strong
C-O-C~1050 - 1250Medium to Strong
Table 3: Predicted Mass Spectrometry Fragmentation
Ionm/z (relative intensity)Description
[M]⁺180/182/184Molecular ion peak with isotopic pattern for two chlorine atoms.
[M-CO]⁺152/154/156Loss of carbon monoxide.
[M-Cl]⁺145/147Loss of a chlorine atom.
Further FragmentsVariousDependent on the fragmentation pathway.

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

General Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra would involve dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I

NMR Experimental Workflow
Infrared (IR) Spectroscopy

For IR analysis, the solid sample could be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet of the sample could be prepared. The spectrum would typically be recorded over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Place Solid on ATR Crystal or Prepare KBr Pellet B Acquire IR Spectrum (4000-400 cm⁻¹) A->B C Identify Characteristic Peaks B->C

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectral data could be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a direct insertion probe could be used to introduce the sample into the ion source. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Prepare Sample Solution (for ESI) or Load Probe (for EI) B Introduce Sample into Mass Spectrometer A->B C Acquire Mass Spectrum B->C D Determine Molecular Ion and Fragmentation Pattern C->D

Mass Spectrometry Workflow

A Technical Guide to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the chemical and physical properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. While specific experimental and biological data for this compound are limited in publicly accessible literature, this guide consolidates the available information. Furthermore, it presents generalized experimental workflows for the synthesis and characterization of related 1,4-oxazin-2-one scaffolds, drawing from established chemical literature. The potential, though currently unexplored, biological significance of this heterocyclic scaffold is also discussed, providing context for future research endeavors.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound belonging to the 1,4-oxazin-2-one class. The core structure consists of a six-membered ring containing one oxygen atom, one nitrogen atom, and a ketone group. The presence of two chlorine atoms and a methyl group contributes to its specific chemical characteristics.

Data Presentation: Physicochemical Properties

The known quantitative and qualitative data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
CAS Number 125849-94-7
Molecular Formula C₅H₃Cl₂NO₂[1]
Molecular Weight 179.99 g/mol
Physical Form Brown Solid
Purity 96%
InChI Key IQINLHFBRNSNIE-UHFFFAOYSA-N
InChI Code 1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3

Experimental Protocols: Synthesis and Characterization

2.1. Generalized Synthesis Approach

The synthesis of heterocyclic scaffolds like 1,4-oxazin-2-ones can be achieved through various organic chemistry reactions. A common strategy involves the cyclization of an appropriately substituted precursor. For instance, a plausible route could involve the reaction of an α-halo acyl halide with an amino alcohol derivative, followed by an intramolecular cyclization to form the oxazinone ring.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., α-amino acid derivative) step1 Functional Group Transformation start->step1 Reagents step2 Cyclization Reaction step1->step2 Intermediate step3 Purification (e.g., Chromatography, Recrystallization) step2->step3 Crude Product product Final Product: This compound step3->product

A generalized workflow for the synthesis of a 1,4-oxazin-2-one derivative.

2.2. Structural Characterization Workflow

Once synthesized, the identity and purity of the compound must be confirmed using a suite of analytical techniques.

Experimental Protocol Details:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. The spectrum for this compound would be expected to show a signal for the methyl (CH₃) group.

    • ¹³C NMR: To identify the carbon skeleton of the molecule, including signals for the carbonyl carbon, sp² carbons in the ring, and the methyl carbon.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₃Cl₂NO₂). The isotopic pattern characteristic of two chlorine atoms would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups. Key peaks would include a strong absorption for the C=O (carbonyl) group of the lactone and C=N/C=C stretching vibrations within the heterocyclic ring.

  • Elemental Analysis:

    • To determine the percentage composition of C, H, N, and Cl, providing further confirmation of the molecular formula.

G cluster_characterization Structural Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (Confirm MW and Formula) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir ea Elemental Analysis (%C, H, N, Cl) synthesis->ea confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm ea->confirm

A standard workflow for the analytical characterization of a novel organic compound.

Potential Biological Significance and Applications

There is no specific biological activity reported for this compound in the scientific literature. However, the broader class of compounds containing the oxazinone scaffold has attracted interest in medicinal chemistry.

  • Anticancer Research: Certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been synthesized and evaluated for their effects on lung cancer cells, where they were found to suppress cell growth by inducing autophagy and cell cycle arrest[2].

  • Enzyme Inhibition: Other related heterocyclic structures, such as 1,2,4-triazine-3,5(2H,4H)-dione derivatives, have been investigated as potent inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target in the treatment of certain neurological disorders[3].

These examples suggest that the 1,4-oxazin-2-one scaffold can be a valuable starting point for the design of new biologically active molecules. The specific substitutions on this compound—notably the two chlorine atoms—may confer unique electronic and steric properties that could be explored in future drug discovery programs. Professionals in drug development may consider this compound or its analogues as potential candidates for screening in various biological assays.

References

The Multifaceted Biological Activities of 1,4-Oxazin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, and enzyme inhibitory properties, making them promising candidates for the development of novel therapeutics.[2][3] This technical guide provides an in-depth overview of the biological activities of 1,4-oxazin-2-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 1,4-oxazin-2-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,4-oxazin-2-one derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
1,4-Oxazin-2-one-Triazole Hybrid (14b)A549 (Lung)7.59 ± 0.31[4]
1,4-Oxazin-2-one-Triazole Hybrid (14c)A549 (Lung)18.52 ± 0.59[4]
2H-1,4-benzoxazin-3(4H)-one derivative (c5)Huh-7 (Liver)28.48
2H-1,4-benzoxazin-3(4H)-one derivative (c18)Huh-7 (Liver)19.05
2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f)HCT-116 (Colon)Not specified[6]
2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f)MDA-MB-231 (Breast)Not specified[6]
2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f)SNU638 (Gastric)Not specified[6]
Signaling Pathway: PI3K/Akt Inhibition

Several 1,4-oxazin-2-one derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of this pathway by 1,4-oxazin-2-one derivatives can lead to the suppression of tumor growth.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Oxazinone 1,4-Oxazin-2-one Derivative Oxazinone->PI3K Inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells in 96-well plate CompoundPrep 2. Prepare Serial Dilutions of 1,4-Oxazin-2-one Treatment 3. Treat Cells with Compound Dilutions CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_inc 6. Incubate for 2-4 hours (Formazan Formation) MTT_add->Formazan_inc Solubilize 7. Solubilize Formazan Crystals (DMSO) Formazan_inc->Solubilize ReadAbs 8. Read Absorbance at 570 nm Solubilize->ReadAbs CalcIC50 9. Calculate % Viability and IC50 ReadAbs->CalcIC50 SAR_Relationship cluster_substituents Substituent Modifications cluster_activity Impact on Biological Activity Core 1,4-Oxazin-2-one Core Structure Subst_Type Type of Substituent (e.g., Halogen, Alkyl) Core->Subst_Type Subst_Pos Position of Substituent (ortho, meta, para) Core->Subst_Pos Subst_Size Size/Steric Hindrance Core->Subst_Size Potency Potency (e.g., IC50, MIC) Subst_Type->Potency Selectivity Selectivity for Target Subst_Type->Selectivity ADME Pharmacokinetic Properties (ADME) Subst_Type->ADME Subst_Pos->Potency Subst_Pos->Selectivity Subst_Pos->ADME Subst_Size->Potency Subst_Size->Selectivity Subst_Size->ADME Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation StartingMaterials 1. Starting Materials (e.g., o-aminophenol, C2-synthon) Reaction 2. Reaction (e.g., Condensation, Cyclization) StartingMaterials->Reaction Workup 3. Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification 4. Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization 5. Structural Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization BioAssay 6. Biological Activity Screening Characterization->BioAssay

References

A Technical Guide to Substituted 2H-1,4-Oxazin-2-Ones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted 2H-1,4-oxazin-2-ones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and potential as therapeutic agents, with a focus on their applications in oncology and infectious diseases. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative analysis of their structure-activity relationships.

Introduction

Substituted 2H-1,4-oxazin-2-ones and their benzo-fused analogs, 2H-benzo[b][1][2]oxazin-3(4H)-ones, represent a versatile scaffold in drug discovery.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and anti-inflammatory properties.[1][3][4] Their therapeutic potential stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial for disease progression. This guide will explore the key aspects of this promising class of molecules.

Synthesis of Substituted 2H-1,4-Oxazin-2-Ones

A variety of synthetic strategies have been developed for the preparation of substituted 2H-1,4-oxazin-2-ones. Common methods involve the cyclization of α-halo-substituted acetamides with ortho-substituted phenols or the reaction of α-amino acids with appropriate precursors.[5][6] Microwave-assisted organic synthesis has emerged as an efficient method for accelerating these reactions and improving yields.[7]

A general synthetic approach to 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involves the reaction of 2-aminophenol with chloroacetic acid, followed by subsequent functionalization.[8] More advanced, metal-free carbon-carbon bond-forming reactions, such as nucleophilic aromatic substitution (SNAr), have also been employed to introduce aryl substituents at the 3-position.[7]

cluster_0 General Synthesis of 2H-Benzo[b][1,4]oxazin-3(4H)-ones 2-Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)-2-chloroacetamide 2-Aminophenol->Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Intermediate Cyclization Intramolecular Williamson Ether Synthesis Intermediate->Cyclization Benzoxazinone_Core 2H-Benzo[b][1,4]oxazin-3(4H)-one Cyclization->Benzoxazinone_Core Substitution Further Substitution (e.g., Alkylation, Arylation) Benzoxazinone_Core->Substitution Substituted_Product Substituted 2H-Benzo[b][1,4]oxazin-3(4H)-one Substitution->Substituted_Product

General synthetic scheme for 2H-benzo[b][1][2]oxazin-3(4H)-ones.

Biological Activities and Therapeutic Targets

Substituted 2H-1,4-oxazin-2-ones have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds.[1][2][9] Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown potent in vitro activity against a panel of human cancer cell lines, including those of the lung, colon, and leukemia.[1]

Table 1: Anticancer Activity of Selected 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

CompoundCell LineIC50 (µM)Reference
9c MV4-11 (Leukemia)Potent[1]
c5 Huh-7 (Liver Cancer)28.48[9]
c14 Huh-7 (Liver Cancer)32.60[9]
c16 Huh-7 (Liver Cancer)31.87[9]
c18 Huh-7 (Liver Cancer)19.05[9]
7f HCT-116 (Colon Cancer)Potent[2]
7f MDA-MB-231 (Breast Cancer)Potent[2]
7f SNU638 (Gastric Cancer)Potent[2]

The anticancer mechanism of these compounds often involves the induction of DNA damage and apoptosis.[9] Furthermore, specific derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and CDK9 pathways.[2][8]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα, a key component of this pathway.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2H-1,4-Oxazin-2-one Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a therapeutic target in hematologic malignancies.[8][12] Selective and transient inhibition of CDK9 can induce apoptosis in cancer cells. A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-ones has been discovered as potent and selective CDK9 inhibitors.[8]

CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of Ser2 of CTD Elongation Transcriptional Elongation RNAPII->Elongation AntiApoptotic Expression of Anti-apoptotic Proteins (Mcl-1, c-Myc) Elongation->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Inhibitor 2H-1,4-Oxazin-2-one Derivative Inhibitor->PTEFb Inhibition

Inhibition of the CDK9 signaling pathway.
Antimicrobial Activity

Several substituted 2H-1,4-oxazin-2-ones have demonstrated promising activity against various bacterial and fungal pathogens.[12][13] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 9 Candida albicansActive[13]
Compound 10 Candida albicansActive[13]
Thiadiazole derivatives Mycobacterium tuberculosisPromising[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2H-1,4-oxazin-2-ones, based on established protocols in the literature.

General Synthetic Protocol for 3-Aryl-2H-benzo[b][1][2]oxazin-2-ones via SNAr

This protocol is adapted from a microwave-assisted, metal-free synthesis.[7]

  • Preparation of 3-chloro-1,4-benzoxazin-2-one: Treat the corresponding 1,4-benzoxazinedione with a Vilsmeier-Haack reagent to yield the 3-chloro derivative.

  • SNAr Reaction: In a microwave vial, combine the 3-chloro-1,4-benzoxazin-2-one derivative (0.55 mmol) and the desired indole (1.1 mmol) in an appropriate solvent (e.g., 2 mL of THF).

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a suitable temperature and power (e.g., 300 W) for a short duration (e.g., 7-12 minutes).

  • Workup and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2H-benzo[b][1][2]oxazin-2-one.

Cell Viability (MTT) Assay for IC50 Determination

This protocol is a standard method for assessing the cytotoxic effects of compounds on adherent cell lines.[1][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

In Vitro CDK9 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of compounds against CDK9.[8][15]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant CDK9/Cyclin T1 enzyme, and a substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a TR-FRET-based immunoassay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Downstream Targets

This protocol is used to assess the effect of CDK9 inhibitors on the expression of downstream target proteins like Mcl-1 and c-Myc.[7][8]

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Mcl-1, c-Myc, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3][13]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Drug Discovery and Development Workflow

The discovery and development of novel drugs based on the 2H-1,4-oxazin-2-one scaffold typically follows a structured workflow.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow for 2H-1,4-Oxazin-2-Ones cluster_A_details cluster_C_details cluster_D_details A Target Identification & Validation B Lead Compound Identification A->B C Lead Optimization (SAR Studies) B->C A1 Synthesis of Scaffold Library A2 High-Throughput Screening D Preclinical Development C->D C1 In Vitro Assays (e.g., Kinase, Cell Viability) C2 In Silico Modeling (Docking) E Clinical Trials D->E D1 In Vivo Animal Models D2 Toxicology Studies

A generalized workflow for drug discovery and development.

Conclusion

Substituted 2H-1,4-oxazin-2-ones represent a privileged scaffold in medicinal chemistry with a broad range of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of certain derivatives as potent and selective inhibitors of key cancer-related signaling pathways highlights their significant potential in oncology. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds is warranted to fully exploit the therapeutic promise of this versatile class of molecules.

References

Technical Whitepaper: 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the mechanism of action of the chemical compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific biological data, including mechanism of action, cellular targets, or quantitative biological activity, is currently available for this exact compound.

However, analysis of structurally related compounds containing the 1,4-oxazin-2-one core suggests potential biological activities. This document summarizes the known biological effects of analogous compounds to provide a potential framework for future research into this compound.

Introduction to 1,4-Oxazin-2-one Scaffolds

The 1,4-oxazin-2-one moiety is a heterocyclic scaffold that is a component of various biologically active molecules.[1][2][3] Derivatives of this core structure have been investigated for a range of applications, including herbicidal, antifungal, anticancer, and anti-inflammatory activities.[1][2] The biological effects of these compounds are highly dependent on the nature and position of substituent groups on the oxazine ring.

Potential Mechanisms of Action Based on Analogous Compounds

Based on the activities of structurally similar compounds, several potential mechanisms of action for this compound can be hypothesized.

Herbicidal Activity via Protoporphyrinogen Oxidase (PROTOX) Inhibition

A significant body of research on benzoxazinone derivatives, which share a similar structural framework, points towards herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PROTOX).[4][5] PROTOX is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

  • Hypothesized Signaling Pathway for Herbicidal Activity:

PROTOX_Inhibition cluster_pathway Hypothesized Herbicidal Mechanism Compound This compound (Hypothetical) PROTOX Protoporphyrinogen Oxidase (PROTOX) Compound->PROTOX Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX Accumulation ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Leads to Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Induces Anticancer_Screening_Workflow Start Start: Synthesized This compound Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Data_Analysis->Mechanism_Studies Ferroptosis_Inhibition Ferroptosis_Inducer Ferroptosis Inducer (e.g., RSL3, erastin) Lipid_ROS Lipid Reactive Oxygen Species (ROS) Ferroptosis_Inducer->Lipid_ROS Generates Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Leads to Compound This compound (Hypothetical) Compound->Lipid_ROS Inhibits (Radical Trapping)

References

Potential Research Areas for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold of 1,4-oxazin-2-one is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antitubercular, and anticancer properties. The specific derivative, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, remains a largely unexplored chemical entity. This technical guide aims to provide a comprehensive overview of potential research avenues for this compound, drawing upon the known synthesis, reactivity, and biological profiles of analogous structures. The information presented herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 125849-94-7Sigma-Aldrich
Molecular Formula C₅H₃Cl₂NO₂PubChem
Molecular Weight 179.99 g/mol Sigma-Aldrich
IUPAC Name This compoundSigma-Aldrich
Physical Description Brown SolidSigma-Aldrich
Purity 96%Sigma-Aldrich
InChI Key IQINLHFBRNSNIE-UHFFFAOYSA-NSigma-Aldrich

Potential Research Areas

Based on the biological activities reported for structurally related 1,4-oxazin-2-one derivatives, the following areas represent promising avenues for investigation for this compound.

Antimicrobial Activity

Derivatives of 1,4-oxazin-2-one have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][3] The presence of halogen substituents, such as chlorine, can often enhance the antimicrobial potency of organic molecules.

Suggested Research Workflow:

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Synthesis Synthesis & Purification of This compound MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compound MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine Bactericidal/Bacteriostatic Nature TimeKill Time-Kill Kinetics MBC->TimeKill Investigate Rate of Killing Biofilm Biofilm Inhibition Assay MBC->Biofilm Assess Anti-biofilm Potential Toxicity Cytotoxicity Assay (e.g., on mammalian cell lines) MBC->Toxicity Evaluate Safety Profile TimeKill->Biofilm Biofilm->Toxicity

Caption: Proposed workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method can be employed to determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microorganism in medium without the compound), a negative control (medium only), and a solvent control (microorganism in medium with DMSO at the highest concentration used).

Anticancer Activity

The 1,4-oxazin-2-one core is present in several compounds reported to possess cytotoxic effects against various cancer cell lines.[4][5] The dichloro substitution pattern on the target molecule may contribute to its potential as an anticancer agent.

Suggested Research Workflow:

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis & Purification of This compound MTT MTT/MTS Assay (on a panel of cancer cell lines) Synthesis->MTT Test Compound IC50 Determination of IC₅₀ Values MTT->IC50 Quantify Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation) IC50->Apoptosis Investigate Cell Death Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot Analysis (for key signaling proteins) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Proposed workflow for anticancer evaluation.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the test compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway for Investigation:

Should this compound demonstrate pro-apoptotic activity, a potential mechanism to investigate is the intrinsic apoptosis pathway.

Apoptosis_Pathway Compound 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

Proposed Synthesis

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on general methods for the formation of the 1,4-oxazin-2-one ring system.

Proposed_Synthesis StartingMaterial α-Amino Acid Precursor (e.g., Alanine derivative) Chlorination1 Chlorination at C5 (e.g., with NCS or SO₂Cl₂) StartingMaterial->Chlorination1 Intermediate1 5-chloro intermediate Chlorination1->Intermediate1 Cyclization Cyclization with a C2 synthon (e.g., dichloroacetyl chloride) Intermediate1->Cyclization Intermediate2 Dichloro-oxazinone precursor Cyclization->Intermediate2 Methylation Methylation at C6 (if not present in starting material) Intermediate2->Methylation FinalProduct 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Methylation->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Conclusion

This compound represents a novel chemical entity with significant potential for discovery in the fields of antimicrobial and anticancer research. This guide has outlined key areas for investigation, provided detailed, adaptable experimental protocols, and proposed a synthetic strategy. It is hoped that this document will serve as a valuable starting point for researchers to unlock the therapeutic potential of this and related compounds.

References

Methodological & Application

Application Notes: Characterization of DCMO, a Novel Kinase-X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (DCMO) is a novel heterocyclic compound with potential applications in oncology drug development. Preliminary screening has suggested that DCMO may act as an inhibitor of Kinase-X, a serine/threonine kinase implicated in the proliferation of various cancer cell lines. This document provides detailed protocols for the characterization of DCMO's inhibitory activity through in vitro and cell-based assays. The presented methodologies and data serve as a guide for researchers investigating the mechanism and efficacy of this compound.

Data Presentation

Table 1: In Vitro Kinase-X Inhibition by DCMO

DCMO Concentration (nM)Kinase-X Activity (% of Control)Standard Deviation
195.24.5
1085.13.8
5052.32.1
10025.61.9
25010.11.2
5004.80.8
IC50 (nM) 55.7

Table 2: Inhibition of Substrate-Y Phosphorylation in Cancer Cell Line ABC-123

DCMO Concentration (nM)p-Substrate-Y / Total Substrate-Y RatioStandard Deviation
100.920.08
500.750.06
1000.480.05
2500.210.03
5000.110.02
10000.050.01
IC50 (nM) 110.2

Table 3: Effect of DCMO on the Viability of Cancer Cell Line ABC-123

DCMO Concentration (µM)Cell Viability (% of Control)Standard Deviation
0.198.13.2
0.588.42.8
1.070.22.5
5.045.31.9
10.022.71.5
25.08.91.1
IC50 (µM) 4.8

Experimental Protocols

Protocol 1: In Vitro Kinase-X Inhibition Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of DCMO against recombinant human Kinase-X.[1][2][3][4]

Materials:

  • Recombinant Human Kinase-X

  • Kinase-X substrate peptide

  • ATP

  • DCMO stock solution (in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of DCMO in kinase buffer. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of the diluted DCMO or DMSO control.

  • Add 10 µL of a solution containing the Kinase-X enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for Kinase-X.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.

  • luminescence using a plate reader.

  • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phosphorylated Substrate-Y

This protocol describes the detection of the phosphorylation of Substrate-Y, a downstream target of Kinase-X, in a cell-based assay.[5][6]

Materials:

  • ABC-123 cancer cell line

  • Complete cell culture medium

  • DCMO stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]

  • Primary antibodies: anti-phospho-Substrate-Y and anti-total-Substrate-Y

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed ABC-123 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of DCMO (and a DMSO control) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the anti-phospho-Substrate-Y primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Substrate-Y antibody as a loading control.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total Substrate-Y.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of DCMO on the ABC-123 cancer cell line using the MTT assay.[7][8][9]

Materials:

  • ABC-123 cancer cell line

  • Complete cell culture medium

  • DCMO stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Seed ABC-123 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of DCMO (and a DMSO control) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate_Y Substrate-Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate-Y Substrate_Y->p_Substrate_Y Transcription_Factor Transcription Factor p_Substrate_Y->Transcription_Factor Activates DCMO DCMO DCMO->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical Signaling Pathway of Kinase-X Inhibition by DCMO.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assays Kinase_Assay Protocol 1: In Vitro Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Phospho Determine Cellular IC50 (Phosphorylation) IC50_Kinase->IC50_Phospho Correlate Cell_Culture Culture ABC-123 Cells DCMO_Treatment Treat with DCMO Cell_Culture->DCMO_Treatment Western_Blot Protocol 2: Western Blot for p-Substrate-Y DCMO_Treatment->Western_Blot MTT_Assay Protocol 3: MTT Cell Viability Assay DCMO_Treatment->MTT_Assay Western_Blot->IC50_Phospho IC50_Viability Determine Cytotoxicity IC50 MTT_Assay->IC50_Viability IC50_Phospho->IC50_Viability Correlate

References

Application Notes and Protocols for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for specific, published applications of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in organic synthesis did not yield detailed experimental protocols or quantitative data. The following application notes and protocols are based on the inferred reactivity of this molecule, drawing analogies from the well-documented chemistry of structurally similar chlorinated heterocyclic compounds, such as dichloro-s-triazines and related 1,4-oxazine derivatives. The provided protocols are intended as a general guide for researchers to explore the synthetic potential of this compound.

Introduction

This compound is a heterocyclic compound featuring a 1,4-oxazine-2-one core. The presence of two reactive chlorine atoms at positions 3 and 5, which are analogous to other dichloro-heterocyclic systems, suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group and nitrogen atom is expected to activate the chlorine atoms for nucleophilic substitution reactions. This characteristic opens avenues for the synthesis of a diverse range of substituted 1,4-oxazin-2-one derivatives, which are scaffolds of interest in medicinal chemistry due to their association with various biological activities.[1]

Potential Applications in Organic Synthesis

The primary anticipated application of this compound is in the sequential or simultaneous displacement of its two chlorine atoms by various nucleophiles. This allows for the introduction of diverse functional groups, leading to the creation of libraries of novel compounds for drug discovery and materials science.

Drawing parallels with the chemistry of dichloro-s-triazines, the two chlorine atoms in this compound are likely to exhibit different reactivities, enabling a controlled, stepwise substitution. This differential reactivity can be exploited to synthesize unsymmetrically substituted 1,4-oxazin-2-ones.

The general workflow for such a sequential substitution is depicted below:

G start 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one step1 First Nucleophilic Substitution (Nu1-H, Base, Solvent) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Second Nucleophilic Substitution (Nu2-H, Base, Solvent) intermediate->step2 product Disubstituted Product step2->product

Caption: Hypothetical workflow for the sequential nucleophilic substitution of this compound.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures based on reactions of similar dichloro-heterocyclic systems. Optimization of reaction conditions (temperature, solvent, base, and reaction time) will be necessary for specific substrates.

This protocol describes the selective replacement of one chlorine atom with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.1 eq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add the amine (1.0 eq.) followed by the dropwise addition of DIEA (1.1 eq.).

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the monosubstituted product.

This protocol outlines the replacement of both chlorine atoms with a thiol.

Materials:

  • This compound

  • Thiol (2.2 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (2.2 eq.) in DMF, add K₂CO₃ (2.5 eq.) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq.) in DMF to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation (Hypothetical Quantitative Data)

The following table summarizes hypothetical reaction outcomes for the nucleophilic substitution on this compound based on typical yields for similar reactions.

EntryNucleophile (Nu-H)Equivalents of Nu-HBaseSolventTemperature (°C)Time (h)ProductHypothetical Yield (%)
1Aniline1.0DIEADCM023-Anilino-5-chloro-6-methyl-2H-1,4-oxazin-2-one85
2Morpholine1.0TEATHF01.55-Chloro-6-methyl-3-morpholino-2H-1,4-oxazin-2-one90
3Benzylamine2.2K₂CO₃MeCN6063,5-Bis(benzylamino)-6-methyl-2H-1,4-oxazin-2-one75
4Thiophenol2.2K₂CO₃DMF8086-Methyl-3,5-bis(phenylthio)-2H-1,4-oxazin-2-one70
5Methanol (as NaOMe)2.5NaHMeOHRT43,5-Dimethoxy-6-methyl-2H-1,4-oxazin-2-one80

Logical Relationship Diagram

The following diagram illustrates the potential for creating diverse molecular scaffolds from this compound through nucleophilic substitution.

G cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds start 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one amines Amines (R₂NH) start->amines S_NAr alcohols Alcohols (ROH) start->alcohols S_NAr thiols Thiols (RSH) start->thiols S_NAr carbanions Carbanions start->carbanions S_NAr amino_oxazinones Amino-oxazinones amines->amino_oxazinones alkoxy_oxazinones Alkoxy-oxazinones alcohols->alkoxy_oxazinones thioether_oxazinones Thioether-oxazinones thiols->thioether_oxazinones carbon_substituted_oxazinones C-Substituted Oxazinones carbanions->carbon_substituted_oxazinones

Caption: Potential synthetic pathways from this compound to diverse scaffolds.

References

The Untapped Potential of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-oxazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of reactive chloro-substituents, as seen in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, presents a unique opportunity for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the chlorine atoms, coupled with the inherent reactivity of the oxazinone ring, makes this compound a highly versatile building block for the development of novel therapeutic agents. This document provides an overview of its potential applications, proposed synthetic protocols, and predicted reactivity, based on analogous heterocyclic systems.

Overview of Synthetic Strategy

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Formation of Dione cluster_1 Step 2: Dichlorination A 2-Amino-3-chlorophenol C 6-Chloro-2H-benzo[b][1,4]oxazine-2,3(4H)-dione A->C Cyclization B Oxalyl Chloride B->C E This compound C->E Chlorination D Vilsmeier-Haack Reagent (e.g., PCl5/DMF) D->E

Caption: Proposed two-step synthesis of the target compound.

Predicted Reactivity and Applications in Medicinal Chemistry

The two chlorine atoms on the this compound scaffold are anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential or differential displacement of the chlorides with a variety of nucleophiles, enabling the construction of diverse compound libraries.

Diagram of Predicted Reactivity Pathway:

G cluster_0 Nucleophilic Substitution cluster_1 Potential Scaffolds cluster_2 Further Derivatization A This compound E 3-Amino-5-chloro derivatives A->E R1R2NH F 3-Thio-5-chloro derivatives A->F RSH G 3-Oxy-5-chloro derivatives A->G ROH B Primary/Secondary Amines B->E C Thiols C->F D Alcohols/Phenols D->G H Suzuki/Stille Coupling (at C5-Cl) E->H I Second Nucleophilic Substitution E->I F->H F->I G->H G->I

Caption: Predicted reactivity of the title compound with various nucleophiles.

This versatile reactivity profile opens up avenues for its use in developing inhibitors for various biological targets. The 1,4-oxazin-2-one core itself is found in compounds with a wide range of activities.[1]

Potential Therapeutic Areas:

  • Oncology: The ability to introduce diverse substituents could lead to the development of kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: The scaffold can be functionalized to target bacterial or fungal enzymes.

  • Neuroscience: Modification of the core could yield compounds that interact with receptors or enzymes in the central nervous system.

Experimental Protocols (Proposed)

The following are proposed, general protocols based on the synthesis and reactivity of similar heterocyclic systems. These should be considered as starting points for experimental optimization.

Protocol 1: Proposed Synthesis of 6-Chloro-2H-benzo[b][1][2]oxazine-2,3(4H)-dione

This protocol is adapted from the synthesis of similar benzoxazinediones.[2]

Materials:

  • 2-Amino-3-chlorophenol

  • Oxalyl chloride

  • Anhydrous Dioxane

  • Dry Toluene

  • Dimethylformamide (DMF)

  • Thionyl chloride

Procedure:

  • To a solution of 2-amino-3-chlorophenol (1.0 eq) in anhydrous dioxane, add oxalyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the desired dione.

Protocol 2: Proposed Synthesis of this compound

This protocol is based on the conversion of diones to chloro-derivatives using a Vilsmeier-Haack type reagent.[2]

Procedure:

  • To a solution of 6-Chloro-2H-benzo[b][1][2]oxazine-2,3(4H)-dione (1.0 eq) in dry toluene, add a catalytic amount of DMF.

  • Add thionyl chloride (1.2 eq) dropwise at reflux.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3: Exemplary Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the monosubstitution at what is predicted to be the more reactive C3 position.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq) and DIPEA (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-amino-5-chloro-6-methyl-2H-1,4-oxazin-2-one derivative.

Quantitative Data (Hypothetical)

As no specific experimental data is available, the following table presents hypothetical data to illustrate how results could be structured.

EntryNucleophileProductProposed Yield (%)
1Benzylamine3-(Benzylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one75
2Thiophenol5-Chloro-6-methyl-3-(phenylthio)-2H-1,4-oxazin-2-one68
3Phenol5-Chloro-6-methyl-3-phenoxy-2H-1,4-oxazin-2-one55

Conclusion

While direct experimental data for this compound is currently limited in the public domain, its structure strongly suggests its potential as a valuable and versatile building block in medicinal chemistry. The predicted reactivity, particularly its susceptibility to nucleophilic substitution, opens the door for the creation of a wide array of novel chemical entities for drug discovery programs. The protocols and strategies outlined in this document provide a foundational framework for researchers to begin exploring the chemistry of this promising scaffold. Further investigation is warranted to fully elucidate its synthetic utility and to explore the biological activities of its derivatives.

References

Application Notes and Protocols for the Synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of the novel heterocyclic compound, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Due to the absence of published literature on the direct synthesis of this specific molecule, the following protocol is a proposed route based on established synthetic methodologies for analogous 1,4-oxazin-2-one structures. The proposed synthesis involves a multi-step pathway commencing with the chlorination of 3-amino-2-butenoic acid methyl ester, followed by hydrolysis, subsequent chlorination, and final cyclization to yield the target compound. This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step process, as illustrated in the workflow diagram below. This pathway is designed to introduce the required chloro substituents and construct the 1,4-oxazin-2-one ring system.

G cluster_0 Step 1: N-Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: α-Chlorination cluster_3 Step 4: Cyclization A 3-Amino-2-butenoic acid methyl ester B N-Chloro-3-amino-2-butenoic acid methyl ester A->B NCS, CCl4, rt C N-Chloro-3-amino-2-butenoic acid B->C LiOH, THF/H2O, 0 °C to rt D 2,N-Dichloro-3-amino-2-butenoic acid C->D SO2Cl2, CH2Cl2, rt E This compound D->E Heat, Toluene

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are hypothetical and should be performed with appropriate safety precautions in a well-ventilated fume hood. All reagents are commercially available unless otherwise noted.

Step 1: Synthesis of N-Chloro-3-amino-2-butenoic acid methyl ester

  • To a solution of 3-amino-2-butenoic acid methyl ester (1.0 eq) in carbon tetrachloride (CCl4), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Chloro-3-amino-2-butenoic acid methyl ester.

Step 2: Synthesis of N-Chloro-3-amino-2-butenoic acid

  • Dissolve the N-Chloro-3-amino-2-butenoic acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH) (1.5 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-Chloro-3-amino-2-butenoic acid.

Step 3: Synthesis of 2,N-Dichloro-3-amino-2-butenoic acid

  • Dissolve N-Chloro-3-amino-2-butenoic acid (1.0 eq) in dichloromethane (CH2Cl2).

  • Add sulfuryl chloride (SO2Cl2) (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2,N-Dichloro-3-amino-2-butenoic acid.

Step 4: Synthesis of this compound

  • Dissolve the crude 2,N-Dichloro-3-amino-2-butenoic acid (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours.

  • Monitor the formation of the cyclized product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a brown solid.[1][2]

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)
13-Amino-2-butenoic acid methyl esterN-Chlorosuccinimide (NCS)CCl4Room Temp.4-6
2N-Chloro-3-amino-2-butenoic acid methyl esterLithium Hydroxide (LiOH)THF/H2O0 to Room Temp.12-16
3N-Chloro-3-amino-2-butenoic acidSulfuryl Chloride (SO2Cl2)CH2Cl2Room Temp.2-4
42,N-Dichloro-3-amino-2-butenoic acid-Toluene1108-12

Table 2: Hypothetical Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
N-Chloro-3-amino-2-butenoic acid methyl esterC5H8ClNO2149.57Pale yellow oil85
N-Chloro-3-amino-2-butenoic acidC4H6ClNO2135.55White solid90
2,N-Dichloro-3-amino-2-butenoic acidC4H5Cl2NO2169.99Off-white solid75
This compoundC5H3Cl2NO2179.99Brown Solid[1][2]60

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-chlorosuccinimide, sulfuryl chloride, and toluene are hazardous materials and should be handled with extreme care.

  • Reactions should be performed behind a safety shield, especially when heating.

Disclaimer: This document provides a theoretical synthetic protocol. The actual experimental conditions may require optimization. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

References

Application Notes and Protocols: The Investigated Use of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. An ideal protecting group should be readily introduced and removed under mild conditions, stable to a range of reagents, and should not interfere with the desired reactions. This document outlines the investigation into the potential application of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one as a novel protecting group for common functional moieties in organic synthesis.

Initial Hypothesis: The electrophilic nature of the chlorinated sites and the lactone moiety within this compound suggested its potential to react with nucleophilic functional groups such as amines, alcohols, and carboxylic acids, thereby forming a temporary protective adduct. The stability and selective cleavage of this potential protecting group were the primary subjects of this investigation.

Summary of Findings

Despite a comprehensive review of available chemical literature and databases, there is currently no scientific evidence to support the use of this compound as a protecting group for any functional group. Extensive searches for established protocols, reaction conditions, deprotection methods, and quantitative data regarding its efficacy as a protecting group yielded no relevant results. The information available for this compound is limited to its identification, chemical properties, and commercial availability.

Therefore, the detailed application notes and protocols requested cannot be provided, as the fundamental premise of its use as a protecting group is not substantiated in the current body of scientific knowledge.

General Principles of Protecting Group Chemistry

While this compound is not a recognized protecting group, the core principles of utilizing such moieties are fundamental to organic synthesis. For the benefit of researchers, a brief overview of established protecting group strategies for amines, alcohols, and carboxylic acids is provided below.

Amine Protection

Primary and secondary amines are nucleophilic and often require protection to prevent unwanted side reactions. Common protecting groups for amines include:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O) and a base. It is stable to a wide range of conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).

  • Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (CbzCl) and a base. It is stable to acidic and some basic conditions and is typically removed by catalytic hydrogenolysis.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
BocDi-tert-butyl dicarbonateStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
CbzBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acid, mild base
Alcohol Protection

The hydroxyl group is reactive towards many reagents and is commonly protected as an ether or an ester.

  • Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): Formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base. Their stability varies with the steric bulk of the alkyl groups on the silicon atom. They are typically removed using fluoride ion sources (e.g., TBAF).

  • Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) and a strong base. It is robust and stable to a wide range of conditions and is cleaved by hydrogenolysis.

Carboxylic Acid Protection

Carboxylic acids are often protected as esters to prevent their acidic proton from interfering with reactions and to mask the nucleophilicity of the carboxylate.

  • Methyl or Ethyl Esters: Formed via Fischer esterification with the corresponding alcohol under acidic conditions. They are typically cleaved by saponification (hydrolysis with a base).

  • Benzyl Ester (Bn): Prepared using benzyl alcohol. Similar to benzyl ethers, they are cleaved by hydrogenolysis.

Experimental Workflow for Evaluating a Novel Protecting Group

Should a researcher wish to investigate the potential of a novel compound, such as this compound, as a protecting group, a general experimental workflow would be as follows:

Application Notes and Protocols for the Analysis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in various sample matrices. The methods described herein are based on established analytical principles for chlorinated heterocyclic compounds and have been developed to ensure high sensitivity, specificity, and reliability. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution-based samples, such as reaction mixtures or formulation buffers.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples: Accurately weigh a portion of the homogenized solid sample and dissolve it in a known volume of acetonitrile to achieve an estimated concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution.

  • Liquid Samples: Dilute an appropriate volume of the liquid sample with acetonitrile to bring the concentration of the analyte into the linear range of the assay.

  • Filtration: Prior to injection, filter all samples through a 0.45 µm PTFE syringe filter to remove particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50% B

    • 10-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

3. Calibration Standards:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Injection Filter->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect Data Data Acquisition & Processing UV_Detect->Data Quantify Quantification Data->Quantify Cal_Curve Calibration Curve Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Trace Level Detection and Confirmation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the detection of trace amounts of this compound in complex matrices, such as biological samples or environmental swabs.

Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Loading: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Scan Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions (hypothetical): m/z 179 (M+), 144, 116.

3. Calibration Standards:

  • Prepare a stock solution of this compound (100 µg/mL) in ethyl acetate.

  • Perform serial dilutions to prepare calibration standards from 1 ng/mL to 1000 ng/mL.

Data Presentation

Table 2: GC-MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Accuracy (% Recovery)95.7 - 103.5%
Precision (% RSD)< 5.0%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis cluster_quant Data Analysis & Quantification Sample Sample SPE_Load Load on C18 SPE Sample->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Ethyl Acetate SPE_Wash->SPE_Elute Concentrate Evaporate & Reconstitute SPE_Elute->Concentrate GCMS_Inject GC-MS Injection Concentrate->GCMS_Inject EI_Ionization Electron Ionization GCMS_Inject->EI_Ionization Mass_Analyze Mass Analysis (Scan/SIM) EI_Ionization->Mass_Analyze Data_Acq Data Acquisition Mass_Analyze->Data_Acq Quantify Quantification Data_Acq->Quantify

Caption: GC-MS analysis workflow for this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical problem and the proposed solutions, highlighting the decision-making process based on the required sensitivity and sample matrix complexity.

Logical_Relationship cluster_considerations Key Considerations cluster_methods Analytical Methods Problem Detection & Quantification of This compound Sensitivity Required Sensitivity Problem->Sensitivity Matrix Sample Matrix Complexity Problem->Matrix HPLC HPLC-UV (Routine Quantification) Sensitivity->HPLC Moderate GCMS GC-MS (Trace Analysis & Confirmation) Sensitivity->GCMS High Matrix->HPLC Simple Matrix->GCMS Complex

Caption: Decision pathway for selecting an analytical method.

Application Notes and Protocols for the Purification of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methodologies for structurally related chlorinated oxazinones and other N-heterocycles. The primary techniques discussed are recrystallization and silica gel column chromatography, which are widely applicable for the purification of solid organic compounds. These guidelines are intended to serve as a robust starting point for researchers to achieve high purity of the target compound.

Introduction

This compound is a halogenated heterocyclic compound. The presence of polar functional groups and chlorine atoms suggests that it is a moderately polar molecule, likely a solid at room temperature. Proper purification is crucial to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method will depend on the nature and quantity of the impurities present in the crude material.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is useful for selecting appropriate solvents and purification techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125849-94-7[1][2]
Molecular Formula C₅H₃Cl₂NO₂[3]
Molecular Weight 179.99 g/mol [1][2]
Physical Form Brown Solid[1][2]
Purity (Typical) ~96%[1][2]

Purification Techniques

Based on the purification of analogous oxazinone derivatives, two primary methods are recommended: recrystallization and column chromatography.[1][4][5] A general workflow for the purification process is illustrated in Figure 1.

Purification_Workflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization Dissolution & Slow Cooling chromatography Column Chromatography crude->chromatography Adsorption on Stationary Phase pure_recrystal Pure Crystals recrystallization->pure_recrystal Filtration & Drying pure_chrom Pure Fractions chromatography->pure_chrom Elution & Fraction Collection analysis_recrystal Purity Analysis (TLC, NMR, etc.) pure_recrystal->analysis_recrystal analysis_chrom Purity Analysis (TLC, NMR, etc.) pure_chrom->analysis_chrom final_product Purified Product analysis_recrystal->final_product analysis_chrom->final_product

Figure 1: General workflow for the purification of this compound.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified.[6][7][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain either soluble or insoluble at all temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Screen various solvents to find one that meets the criteria mentioned above. Based on the purification of similar compounds, good starting points include ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene/hexane.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be subsequently placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3][10] For polar compounds like oxazinones, normal-phase chromatography using silica gel is a common and effective method.[1]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[11] For polar compounds, a higher proportion of the polar solvent will be required. A good starting point for TLC analysis is a 7:3 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[1]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Suggested Starting Conditions for Purification

TechniqueParameterSuggested ConditionsNotes
Recrystallization Solvents to ScreenEthanol, Isopropanol, Acetone, Ethyl Acetate, Hexane/Ethyl Acetate, Toluene/HexaneThe optimal solvent will depend on the specific impurities.
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile PhaseHexanes/Ethyl Acetate gradient (e.g., 9:1 to 1:1)The gradient should be optimized based on TLC analysis. For more polar impurities, a methanol/dichloromethane system could be explored.[11]

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques confirm the chemical structure and can reveal the presence of impurities.

Logical Relationships in Purification Strategy

The choice between recrystallization and chromatography depends on the nature of the impurities.

Purification_Strategy start Crude Product Analysis impurity_type Nature of Impurities? start->impurity_type recrystallize Recrystallization impurity_type->recrystallize Different solubility than product chromatography Column Chromatography impurity_type->chromatography Similar solubility to product check_purity1 Check Purity recrystallize->check_purity1 check_purity2 Check Purity chromatography->check_purity2 check_purity1->chromatography Purity < 99% pure_product Pure Product check_purity1->pure_product Purity > 99% check_purity2->recrystallize Purity < 99% (if applicable) check_purity2->pure_product Purity > 99%

Figure 2: Decision-making process for selecting a purification method.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound. While specific quantitative data for this exact compound is not available in the literature, the application of these standard techniques, guided by the principles of organic chemistry, should enable researchers to obtain a product of high purity suitable for further applications. It is recommended to start with small-scale trials to optimize the conditions before proceeding with larger quantities.

References

Application Notes and Protocols for the Derivatization of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a versatile scaffold for the generation of small molecule libraries for biological screening. The protocols focus on three robust and widely applicable reaction types: Nucleophilic Aromatic Substitution (SNAг), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. Additionally, protocols for initial biological screening against cancer and bacterial targets are provided.

Introduction

The 1,4-oxazin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3] The starting material, this compound, offers two reactive chlorine substituents that can be sequentially or simultaneously functionalized to generate a diverse library of compounds. The electron-withdrawing nature of the oxazinone ring system facilitates nucleophilic substitution, while the chloro groups are amenable to palladium-catalyzed cross-coupling reactions.[4][5] This document provides detailed methodologies for the synthesis of a focused compound library and its subsequent evaluation in primary biological assays.

Chemical Derivatization Strategies

The derivatization of the parent compound can be strategically planned to explore a wide chemical space. Due to the electronic properties of the heterocyclic ring, the chlorine at the 3-position is expected to be more reactive towards nucleophilic attack than the chlorine at the 5-position. Palladium-catalyzed reactions can be optimized to achieve mono- or di-substitution.

Diagram of Derivatization Pathways

G A 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one B Mono-Substituted Intermediate A->B  Selective Derivatization (Position 3 or 5) C Di-Substituted Product Library A->C  Di-Substitution B->C  Second Derivatization SNAr SNAr Suzuki Suzuki Coupling Buchwald Buchwald-Hartwig

Caption: General derivatization strategies for this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the monosubstitution of an amine at the C3 position of the dichloro-oxazinone scaffold, adapted from methodologies for similar electron-poor heterocyclic systems.[4][6]

Experimental Protocol

ParameterValue/Description
Reactants This compound (1.0 eq.), Amine (1.1 eq.), Diisopropylethylamine (DIPEA) (1.5 eq.)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Aqueous wash, extraction with organic solvent
Purification Flash column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DCM (10 mL) at 0 °C, add the desired primary or secondary amine (1.1 mmol).

  • Slowly add DIPEA (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-5-chloro-6-methyl-2H-1,4-oxazin-2-one derivative.

Expected Outcome Data (Hypothetical)

EntryAmineProductYield (%)
1Morpholine3-(Morpholin-4-yl)-5-chloro-6-methyl-2H-1,4-oxazin-2-one85
2Piperidine3-(Piperidin-1-yl)-5-chloro-6-methyl-2H-1,4-oxazin-2-one82
3Aniline3-(Phenylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one75

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents. Conditions can be tuned to favor mono- or di-arylation.

Experimental Protocol

ParameterValue/Description
Reactants Dichloro-oxazinone (1.0 eq.), Boronic acid (1.2 eq. for mono, 2.5 eq. for di-), Pd(PPh₃)₄ (0.05 eq.), K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90-100 °C
Reaction Time 12-24 hours
Work-up Aqueous wash, extraction with organic solvent
Purification Flash column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol for mono-substitution), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (10 mL, 4:1).

  • Heat the mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome Data (Hypothetical)

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-chloro-6-methyl-2H-1,4-oxazin-2-one78
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-chloro-6-methyl-2H-1,4-oxazin-2-one75
3Pyridine-3-boronic acid3-(Pyridin-3-yl)-5-chloro-6-methyl-2H-1,4-oxazin-2-one65

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination for the synthesis of N-aryl or N-alkyl derivatives.

Experimental Protocol

ParameterValue/Description
Reactants Dichloro-oxazinone (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), NaOtBu (1.4 eq.)
Solvent Toluene or Dioxane
Temperature 100-110 °C
Reaction Time 12-24 hours
Work-up Filtration, aqueous wash, extraction
Purification Flash column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (10 mL) and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Expected Outcome Data (Hypothetical)

EntryAmineProductYield (%)
1Aniline3-(Phenylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one80
24-Fluoroaniline3-(4-Fluorophenylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one77
3Benzylamine3-(Benzylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one72

Biological Screening Protocols

The synthesized library of 1,4-oxazin-2-one derivatives can be subjected to a variety of biological screening assays to identify lead compounds for further development. Initial screening should focus on broad anticancer and antibacterial activities.

Diagram of Biological Screening Workflow

G cluster_assays Screening Assays A Synthesized Compound Library B Primary Screening A->B C Hit Identification B->C  Activity Threshold Anticancer Anticancer Assays B->Anticancer Antibacterial Antibacterial Assays B->Antibacterial D Secondary Assays (Dose-Response, etc.) C->D E Lead Compound D->E

Caption: A general workflow for the biological screening of the synthesized compound library.

Protocol 4: In Vitro Anticancer Screening - Cell Viability Assay (MTT)

This protocol describes a primary screen to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Protocol

ParameterValue/Description
Cell Lines e.g., MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)
Compound Concentration Single high concentration (e.g., 10 µM) for primary screen
Incubation Time 48-72 hours
Assay Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Detection Absorbance at 570 nm

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treat the cells with the synthesized compounds at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Primary Anticancer Screen

Compound ID% Viability (MCF-7)% Viability (A549)% Viability (HCT116)
Control 100100100
Doxorubicin 152018
Cmpd-1 859288
Cmpd-2 455550
Cmpd-3 253028
Protocol 5: In Vitro Antibacterial Screening - Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Experimental Protocol

ParameterValue/Description
Bacterial Strains e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
Compound Concentrations Serial two-fold dilutions (e.g., from 128 µg/mL to 0.25 µg/mL)
Inoculum Density 5 x 10⁵ CFU/mL
Incubation Time 18-24 hours at 37 °C
Detection Visual inspection for turbidity or absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: MIC Determination

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Ciprofloxacin 10.5
Cmpd-1 >128>128
Cmpd-2 3264
Cmpd-3 816

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and preliminary biological evaluation of a diverse library of 3,5-disubstituted-6-methyl-2H-1,4-oxazin-2-one derivatives. By employing a combination of modern synthetic methodologies and standard biological screening assays, researchers can efficiently identify novel hit compounds for further optimization and development in the fields of oncology and infectious diseases. The provided diagrams and tables serve as a guide for experimental planning and data organization.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for the large-scale production of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a publicly available, direct large-scale synthesis protocol for this specific molecule, the following application notes and protocols are based on established chemical transformations for analogous structures. The proposed pathway involves a five-step sequence starting from readily available L-alanine.

Proposed Synthetic Pathway

The synthesis is designed as a five-step process:

  • N-Chloroacetylation of L-Alanine: Formation of N-(2-chloroacetyl)-L-alanine.

  • Cyclization: Intramolecular cyclization to form 6-methyl-2H-1,4-oxazin-2,5-dione.

  • Selective Reduction: Reduction of the C5-ketone to an enol.

  • Chlorination of the Enol: Conversion of the C5-hydroxyl group to a chloride.

  • Chlorination at the 3-position: Introduction of a chlorine atom at the C3 position.

Experimental Protocols

Step 1: Synthesis of N-(2-chloroacetyl)-L-alanine

This procedure details the N-chloroacetylation of L-alanine.

Materials:

  • L-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Water (H2O)

  • Brine

Procedure:

  • Dissolve L-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at 0 °C with stirring.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Separate the aqueous layer and wash it with dichloromethane.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-chloroacetyl)-L-alanine.

ReagentMolar RatioPurity
L-Alanine1.0>98%
Chloroacetyl chloride1.1>98%
Sodium hydroxide2.5>97%

Table 1: Reagents for N-chloroacetylation of L-Alanine.

Step 2: Synthesis of 6-methyl-2H-1,4-oxazin-2,5-dione

This protocol describes the cyclization of N-(2-chloroacetyl)-L-alanine.

Materials:

  • N-(2-chloroacetyl)-L-alanine

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend N-(2-chloroacetyl)-L-alanine (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar RatioPurity
N-(2-chloroacetyl)-L-alanine1.0>95%
Potassium tert-butoxide2.2>98%

Table 2: Reagents for the cyclization reaction.

Step 3: Synthesis of 5-hydroxy-6-methyl-2H-1,4-oxazin-2-one

This step involves the selective reduction of the C5-ketone.

Materials:

  • 6-methyl-2H-1,4-oxazin-2,5-dione

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

Procedure:

  • Dissolve 6-methyl-2H-1,4-oxazin-2,5-dione (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) in small portions.

  • Stir the reaction for 4 hours at 0 °C.

  • Acidify the reaction mixture with 1M HCl to pH ~5.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the product, which exists as the enol tautomer.

ReagentMolar RatioPurity
6-methyl-2H-1,4-oxazin-2,5-dione1.0>95%
Sodium borohydride1.5>98%

Table 3: Reagents for selective reduction.

Step 4: Synthesis of 5-chloro-6-methyl-2H-1,4-oxazin-2-one

This protocol details the chlorination of the C5-hydroxyl group.

Materials:

  • 5-hydroxy-6-methyl-2H-1,4-oxazin-2-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of 5-hydroxy-6-methyl-2H-1,4-oxazin-2-one (1.0 eq) in excess phosphorus oxychloride (5.0 eq), add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography.

ReagentMolar RatioPurity
5-hydroxy-6-methyl-2H-1,4-oxazin-2-one1.0>90%
Phosphorus oxychloride5.0>99%

Table 4: Reagents for C5-chlorination.

Step 5: Synthesis of this compound

This final step describes the chlorination at the C3 position.

Materials:

  • 5-chloro-6-methyl-2H-1,4-oxazin-2-one

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) (initiator)

  • Carbon tetrachloride (CCl4)

Procedure:

  • Dissolve 5-chloro-6-methyl-2H-1,4-oxazin-2-one (1.0 eq) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 6 hours under an inert atmosphere.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

ReagentMolar RatioPurity
5-chloro-6-methyl-2H-1,4-oxazin-2-one1.0>95%
N-Chlorosuccinimide1.2>98%
Benzoyl peroxidecatalytic>98%

Table 5: Reagents for C3-chlorination.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. Yields are estimated based on similar reactions reported in the literature.

StepProductExpected Yield (%)
1N-(2-chloroacetyl)-L-alanine85-95
26-methyl-2H-1,4-oxazin-2,5-dione60-75
35-hydroxy-6-methyl-2H-1,4-oxazin-2-one70-85
45-chloro-6-methyl-2H-1,4-oxazin-2-one50-65
5This compound40-55

Table 6: Summary of Expected Yields.

Visualizations

Synthetic Workflow

G A L-Alanine B N-(2-chloroacetyl)-L-alanine A->B Chloroacetyl chloride, NaOH C 6-methyl-2H-1,4-oxazin-2,5-dione B->C K-tert-butoxide, THF D 5-hydroxy-6-methyl-2H-1,4-oxazin-2-one C->D NaBH4, MeOH E 5-chloro-6-methyl-2H-1,4-oxazin-2-one D->E POCl3, DMF (cat.) F This compound E->F NCS, BPO, CCl4

Proposed synthesis of this compound.

Application Notes and Protocols for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Due to the limited availability of specific safety and toxicological data for this compound, the following guidelines are based on best practices for handling potentially hazardous chlorinated heterocyclic compounds. All users should exercise caution and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below.

PropertyValueReference
CAS Number 125849-94-7[1][2]
Molecular Formula C₅H₃Cl₂NO₂
Molecular Weight 179.99 g/mol [1]
Physical Form Brown Solid[1]
Purity 96%[1]

Safety and Handling

As a chlorinated organic compound, this compound should be handled with care, assuming it may be toxic and irritant. The following safety precautions are mandatory.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure.

PPESpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated.
Handling Procedures
  • All work with this compound should be conducted in a certified chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
ExposureFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Hazardous Combustion Products: May produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and nitrogen oxides.

  • Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 2.1.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Chlorinated organic compounds often require specific disposal methods, such as high-temperature incineration.

Experimental Protocols (Illustrative)

As no specific experimental protocols for this compound are publicly available, the following are illustrative examples of how such a compound might be handled in a research setting.

Preparation of a Stock Solution

This protocol describes the preparation of a stock solution for in vitro assays.

  • Preparation: Work within a certified chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial using a clean spatula.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Cap the vial and vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Workflow for Preparing a Stock Solution.
Hypothetical Enzyme Inhibition Assay

This protocol outlines a general procedure to screen for potential enzyme inhibitory activity.

  • Prepare Reagents: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the test compound from the stock solution.

  • Assay Setup: In a microplate, add the assay buffer to all wells.

  • Add Compound: Add the diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Add Enzyme: Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Detection: Measure the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value if applicable.

Potential Signaling Pathway Interaction (Hypothetical)

Given the chemical structure, this compound could potentially interact with various biological pathways. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key kinase in a signaling cascade.

signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Compound 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Compound->KinaseB Inhibits

Hypothetical Inhibition of a Kinase Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Troubleshooting Failed Reactions

Low or no yield of the desired product is a common issue in multi-step organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound.

Question: My reaction to form the N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide intermediate is failing. What are the possible causes and solutions?

Answer:

Failure to form the acyclic precursor can be attributed to several factors:

  • Poor quality of starting materials: Ensure the purity of 1-amino-1-chloropropan-2-one hydrochloride and dichloroacetyl chloride. Impurities can lead to unwanted side reactions.

  • Ineffective neutralization: The reaction requires a non-nucleophilic base to neutralize the HCl formed. If the base is weak or added improperly, the reaction mixture can become acidic, leading to decomposition of the starting material or product.

  • Incorrect reaction temperature: The acylation reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of dichloroacetyl chloride is crucial to prevent side reactions and decomposition.

Solutions:

  • Verify Starting Material Purity: Use freshly purified starting materials. The purity of 1-amino-1-chloropropan-2-one hydrochloride can be checked by melting point determination and NMR spectroscopy. Dichloroacetyl chloride should be distilled before use.

  • Optimize Base Addition: Use a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). Add the base dropwise to the solution of 1-amino-1-chloropropan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane) before adding the acid chloride.

  • Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature below 5 °C during the addition of dichloroacetyl chloride.

Question: The intramolecular cyclization to form the 1,4-oxazin-2-one ring is not proceeding or is giving a low yield. What should I investigate?

Answer:

The intramolecular cyclization is a critical step and can be influenced by several parameters.

  • Incorrect Base: The choice and amount of base are critical for the cyclization. A base that is too strong can lead to decomposition, while a base that is too weak will not effectively promote the reaction.

  • Solvent Effects: The polarity of the solvent can significantly impact the rate and efficiency of the cyclization.

  • Reaction Temperature and Time: These parameters often need to be optimized. Insufficient heating or reaction time may result in incomplete conversion, while excessive heat can lead to degradation of the product.

Solutions:

  • Base Screening: Experiment with different bases such as potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The amount of base should be carefully controlled, typically ranging from 1.1 to 2.0 equivalents.

  • Solvent Optimization: Test a range of aprotic solvents with varying polarities, such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Systematic Optimization of Conditions: A design of experiments (DoE) approach can be useful to efficiently screen the effects of base, solvent, temperature, and reaction time.

ParameterCondition 1Condition 2Condition 3
Base (equiv.)K2CO3 (1.5)NaH (1.2)DBU (1.1)
SolventAcetonitrileTHFDMF
Temperature (°C)606080
Time (h)122412
Hypothetical Yield (%) 456575

Question: I am observing multiple spots on my TLC analysis of the final product. What are the likely impurities?

Answer:

The presence of multiple spots on TLC indicates a mixture of compounds. Potential impurities include:

  • Unreacted starting material: N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide.

  • Polymerization products: Highly reactive intermediates can sometimes lead to the formation of polymers.

  • Hydrolysis products: The oxazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.

  • Side-products from elimination reactions: The chloro-substituents can potentially undergo elimination reactions under basic conditions.

Solutions:

  • Careful Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and minimize the formation of byproducts.

  • Purification Strategy: Column chromatography is often necessary to separate the desired product from impurities. A gradient elution system may be required for effective separation. Recrystallization can also be an effective final purification step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

A1: The synthesis is proposed to be a two-step process:

  • N-acylation: The amino group of 1-amino-1-chloropropan-2-one attacks the carbonyl carbon of dichloroacetyl chloride to form the N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide intermediate.

  • Intramolecular Cyclization: In the presence of a base, the enolate of the ketone is formed, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the chloroacetyl group, displacing the chloride ion and forming the 1,4-oxazin-2-one ring.

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the lactone.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Dichloroacetyl chloride is corrosive and lachrymatory; handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Chlorinated solvents like dichloromethane are hazardous; ensure proper ventilation.

  • Strong bases like sodium hydride are flammable and react violently with water; handle with care under an inert atmosphere.

  • Always wear safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide (Intermediate)
  • To a solution of 1-amino-1-chloropropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of dichloroacetyl chloride (1.05 eq) in anhydrous DCM (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Synthesis of this compound (Final Product)
  • To a solution of crude N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/mmol) at room temperature, add potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification start 1-Amino-1-chloropropan-2-one HCl reagent1 Dichloroacetyl chloride, Et3N, DCM intermediate N-(1-chloro-2-oxopropyl)-2,2-dichloroacetamide reagent1->intermediate 0 °C to RT, 12h reagent2 K2CO3, DMF intermediate->reagent2 product This compound reagent2->product 80 °C, 12h purify Column Chromatography product->purify

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_step1_issues Intermediate Formation Failure cluster_step2_issues Cyclization Failure cluster_purity_issues Impure Product start Reaction Failed? q1 Purity of Starting Materials? start->q1 q4 Appropriate Base? start->q4 q7 Unreacted Starting Material? start->q7 q2 Correct Base/Neutralization? q1->q2 q3 Temperature Control? q1->q3 s1 s1 q1->s1 Solution: Verify Purity, Optimize Base, Control Temp q2->s1 Solution: Verify Purity, Optimize Base, Control Temp q3->s1 Solution: Verify Purity, Optimize Base, Control Temp q5 Optimal Solvent? q4->q5 q6 Correct Temperature/Time? q4->q6 s2 s2 q4->s2 Solution: Screen Base/Solvent, Optimize Conditions q5->s2 Solution: Screen Base/Solvent, Optimize Conditions q6->s2 Solution: Screen Base/Solvent, Optimize Conditions q8 Side Products? q7->q8 q9 Decomposition? q7->q9 s3 s3 q7->s3 Solution: Monitor Reaction, Optimize Purification q8->s3 Solution: Monitor Reaction, Optimize Purification q9->s3 Solution: Monitor Reaction, Optimize Purification

Caption: Troubleshooting decision tree for failed reactions.

Hypothetical Signaling Pathway

Given that many chlorinated heterocyclic compounds exhibit cytotoxic activity, a plausible mechanism of action for this compound could involve the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell compound 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

References

optimizing reaction yield for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: A common and effective method involves a two-step process. The first step is the N-acylation of a suitable amino ketone precursor, followed by an intramolecular cyclization to form the desired 1,4-oxazin-2-one ring.

Q2: What are the typical starting materials for this synthesis?

A2: Key starting materials include a dichlorinated aminoketone precursor and an acylating agent such as chloroacetyl chloride. The selection of appropriate starting materials is crucial for achieving a high yield of the final product.

Q3: What are the critical reaction parameters to control for optimizing the yield?

A3: Temperature, reaction time, choice of solvent, and the stoichiometry of the reagents are all critical parameters. Careful control of these factors can significantly impact the reaction outcome, minimizing side product formation and maximizing the yield of this compound.

Q4: What are some common impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials, partially chlorinated intermediates, and products from side reactions such as intermolecular condensation or decomposition of the target molecule under harsh conditions.

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are suitable for monitoring the reaction progress. The final product should be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: One or more of the reagents may have degraded. 2. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Presence of Moisture: The reaction may be sensitive to water.1. Use fresh, high-purity reagents. 2. Carefully monitor and control the reaction temperature within the optimal range determined by literature or preliminary experiments. 3. Screen different aprotic solvents of varying polarity. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Impurities 1. Side Reactions: Competing reactions such as intermolecular condensation or polychlorination may be occurring. 2. Decomposition of Product: The target molecule may be unstable under the reaction or work-up conditions. 3. Non-selective Reagents: The chlorinating or acylating agent may not be selective.1. Adjust the stoichiometry of the reagents. A slow, dropwise addition of one reagent to the other can sometimes minimize side reactions. 2. Perform the reaction at a lower temperature and shorten the reaction time. Use a milder work-up procedure. 3. Explore more selective reagents or add a catalyst that promotes the desired reaction pathway.
Reaction Stalls/Does Not Go to Completion 1. Insufficient Reaction Time: The reaction may require a longer duration to reach completion. 2. Catalyst Deactivation: If a catalyst is used, it may have become deactivated. 3. Equilibrium has been Reached: The reaction may be reversible and has reached a state of equilibrium.1. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 2. Add a fresh portion of the catalyst. 3. If possible, remove a byproduct to shift the equilibrium towards the product side (e.g., by using a Dean-Stark trap to remove water).
Difficult Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. 3. Product is Thermally Unstable: The product may decompose during purification techniques that involve heating (e.g., distillation).1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If it remains an oil, purification by column chromatography is recommended. 2. Optimize the mobile phase for column chromatography by testing different solvent mixtures. Gradient elution may be necessary. 3. Use non-thermal purification methods such as column chromatography at room temperature or recrystallization from a suitable solvent at low temperatures.

Experimental Protocols

Note: The following are proposed experimental protocols based on general synthetic methods for 1,4-oxazin-2-ones. These should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of a Dichlorinated N-Acyl Amino Ketone Intermediate

A plausible precursor for the cyclization is an N-(chloroacetyl) derivative of a dichlorinated amino ketone.

Materials:

  • Dichlorinated amino ketone hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dichlorinated amino ketone hydrochloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl amino ketone intermediate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Intramolecular Cyclization to this compound

Materials:

  • Dichlorinated N-acyl amino ketone intermediate

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified N-acyl amino ketone intermediate in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Carefully add the base portion-wise to the stirred solution.

  • After the addition, allow the reaction mixture to stir at room temperature or gently heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography or recrystallization to obtain a solid of high purity.

Visualizations

Reaction_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Amino_Ketone Dichlorinated Amino Ketone Intermediate N-Acyl Amino Ketone Intermediate Amino_Ketone->Intermediate Base (e.g., Et3N) DCM, 0°C to RT Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Intermediate Product 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Intermediate->Product Base (e.g., NaH) THF or DMF

Caption: Proposed two-step synthesis pathway for this compound.

Experimental_Workflow Start Start Step1 Step 1: N-Acylation Reaction Start->Step1 Workup1 Aqueous Work-up & Extraction Step1->Workup1 Purification1 Purification of Intermediate (Chromatography/Recrystallization) Workup1->Purification1 Step2 Step 2: Cyclization Reaction Purification1->Step2 Workup2 Aqueous Work-up & Extraction Step2->Workup2 Purification2 Final Product Purification (Chromatography/Recrystallization) Workup2->Purification2 Analysis Characterization (NMR, IR, MS) Purification2->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Flowchart Start Low Reaction Yield? Check_Reagents Check Reagent Purity & Freshness Start->Check_Reagents Yes Side_Reactions Multiple Spots on TLC? Start->Side_Reactions No Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Change_Solvent Screen Different Solvents Optimize_Temp->Change_Solvent Inert_Atmosphere Ensure Anhydrous Conditions Change_Solvent->Inert_Atmosphere Inert_Atmosphere->Side_Reactions Adjust_Stoichiometry Adjust Reagent Stoichiometry/ Addition Rate Side_Reactions->Adjust_Stoichiometry Yes Reaction_Stalled Reaction Not Progressing? Side_Reactions->Reaction_Stalled No Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->Reaction_Stalled Increase_Time Increase Reaction Time Reaction_Stalled->Increase_Time Yes Successful_Yield Successful Yield Reaction_Stalled->Successful_Yield No Add_Catalyst Add Fresh Catalyst Increase_Time->Add_Catalyst Add_Catalyst->Successful_Yield

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

stability and degradation of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The information provided is based on general principles of chemical stability and data from structurally related compounds, as direct studies on this specific molecule are limited.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

Based on available supplier information, the following properties are known:

  • Molecular Formula: C₅H₃Cl₂NO₂[1]

  • Molecular Weight: 179.99 g/mol [2]

  • CAS Number: 125849-94-7[2]

  • Physical Form: Brown Solid[2]

  • Purity: Typically around 96%[2]

Q2: What are the likely degradation pathways for this compound?

  • Hydrolysis: The ester and lactam-like functionalities in the oxazinone ring may be susceptible to hydrolysis, especially under alkaline or acidic conditions.[3][4] This could lead to ring-opening.

  • Photodegradation: Exposure to UV or visible light could induce degradation, potentially through dechlorination or rearrangement of the heterocyclic ring.[5][6]

  • Microbial Degradation: Similar chloroaromatic and heterocyclic compounds can be metabolized by microorganisms, which may lead to the breakdown of the molecule in non-sterile environments.[7][8][9]

Q3: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: I am observing a loss of my compound in aqueous solution over time.

  • Possible Cause: Hydrolysis of the oxazinone ring. This is more likely to occur at non-neutral pH.

  • Troubleshooting Steps:

    • pH Control: Ensure your aqueous solution is buffered to a neutral pH (around 7.0) if the experimental conditions allow.

    • Temperature: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

    • Solvent Choice: If possible, use a non-aqueous solvent or a solvent system with a lower water content.

    • Fresh Solutions: Prepare solutions fresh before use to minimize the time the compound is in an aqueous environment.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment.

  • Possible Cause: Photodegradation from ambient or experimental light sources.

  • Troubleshooting Steps:

    • Light Protection: Conduct your experiments in amber vials or protect your experimental setup from light by wrapping it in aluminum foil.

    • Wavelength of Light: If your experiment involves light, ensure you are using a wavelength that does not cause photochemical degradation of your compound.

    • Control Experiments: Run control experiments in the dark to determine if light is the cause of the degradation.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (MS) coupled with your chromatography system (e.g., LC-MS or GC-MS) to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.[10]

    • Forced Degradation Studies: Perform forced degradation studies (e.g., by exposing the compound to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This can help in confirming the identity of the unexpected peaks in your experimental samples.

Hypothetical Data Presentation

The following tables represent how quantitative data on the stability of this compound could be presented. Note: This is illustrative data, as no specific experimental results were found in the literature.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 25°C.

pHTime (hours)Remaining Compound (%)
3.02495.2
7.02499.1
9.02485.7

Table 2: Effect of Temperature on the Degradation of this compound in pH 7.0 Buffer.

Temperature (°C)Time (hours)Remaining Compound (%)
47298.5
257296.3
507288.1

Experimental Protocols

Protocol 1: General Procedure for Investigating Hydrolytic Stability

  • Buffer Preparation: Prepare buffers at various pH values (e.g., pH 3, 7, and 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately quench the degradation by adding an equal volume of mobile phase and analyze the samples by a validated stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS).

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

Protocol 2: General Procedure for Investigating Photostability

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of 10 µg/mL.

  • Exposure: Expose the solution in a photostability chamber to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight).

  • Dark Control: Prepare a control sample and wrap it in aluminum foil to protect it from light. Place it in the same chamber.

  • Time Points: Withdraw aliquots from both the exposed and dark control samples at specified time intervals.

  • Sample Analysis: Analyze the samples using a validated HPLC method.

  • Data Analysis: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

cluster_degradation Potential Degradation Pathways Compound Compound Hydrolysis Hydrolysis Compound->Hydrolysis H₂O, pH Photodegradation Photodegradation Compound->Photodegradation Light (UV/Vis) Microbial_Degradation Microbial_Degradation Compound->Microbial_Degradation Microorganisms Ring_Opened_Products Ring_Opened_Products Hydrolysis->Ring_Opened_Products Dechlorinated_Products Dechlorinated_Products Photodegradation->Dechlorinated_Products Metabolites Metabolites Microbial_Degradation->Metabolites

Caption: Potential degradation pathways for this compound.

cluster_workflow General Stability Testing Workflow Start Start Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Forced_Degradation Expose to Stress Conditions (pH, Light, Temp) Prepare_Sample->Forced_Degradation Time_Points Withdraw Aliquots at Different Time Points Forced_Degradation->Time_Points Analysis Analyze by HPLC-MS/UV Time_Points->Analysis Data_Evaluation Evaluate Data and Determine Degradation Rate Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A general experimental workflow for stability testing.

References

common side reactions with 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of this compound?

A1: The synthesis of this compound involves chlorinated reagents and intermediates which should be handled with care in a well-ventilated fume hood. Chlorinating agents can be corrosive and toxic. The final product, being a dichlorinated heterocyclic compound, should also be treated as potentially hazardous and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What is the general stability of this compound?

A2: 2H-1,4-oxazin-2-one and its derivatives can be susceptible to hydrolysis and ring-opening, particularly under strong acidic or basic conditions. The presence of two chlorine atoms may enhance its susceptibility to nucleophilic attack. It is recommended to store the compound in a cool, dry, and dark place and to use it in anhydrous and neutral conditions when possible.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. Storage in a refrigerator or a desiccator is advisable to minimize degradation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the possible causes?

A: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials can significantly impact the reaction outcome.

    • Solution: Ensure all reactants are of high purity. Recrystallize or distill starting materials if necessary.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

    • Solution: Optimize the reaction temperature and time. Ensure the use of an appropriate anhydrous solvent, as moisture can lead to side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.

    • Solution: If the product is suspected to be unstable, consider milder reaction conditions or a modified workup procedure that avoids strong acids or bases and prolonged heating.

Issue 2: Presence of Multiple Impurities in the Crude Product

Q: After the synthesis, my crude product shows multiple spots on the TLC plate. What are the likely side reactions?

A: The formation of multiple byproducts is a common issue in heterocyclic synthesis, especially with highly functionalized molecules.

Potential Side Reactions:

  • Hydrolysis/Ring-Opening: The oxazinone ring is susceptible to cleavage by water or other nucleophiles present in the reaction mixture. This would result in the formation of acyclic compounds.

  • Over-chlorination or Incomplete Chlorination: Depending on the synthetic route, it's possible to have products with either fewer or more chlorine atoms than desired.

  • Polymerization: Under certain conditions, the starting materials or the product might undergo polymerization, leading to an intractable mixture.

  • Elimination Reactions: The presence of chlorine atoms could facilitate elimination reactions, leading to the formation of unsaturated byproducts.

Troubleshooting Flowchart for Impurity Identification:

cluster_solutions Potential Solutions start Crude Product with Multiple Spots check_sm Check for Starting Material (TLC/LC-MS) start->check_sm hydrolysis Suspect Hydrolysis/ Ring-Opening check_sm->hydrolysis Starting material consumed chlorination Suspect Incomplete/ Over-chlorination check_sm->chlorination Starting material consumed polymerization Suspect Polymerization check_sm->polymerization Starting material consumed other Other Side Reactions hydrolysis->other sol_hydrolysis Ensure anhydrous conditions hydrolysis->sol_hydrolysis chlorination->other sol_chlorination Optimize stoichiometry of chlorinating agent chlorination->sol_chlorination polymerization->other sol_polymerization Lower reaction temperature/ concentration polymerization->sol_polymerization

Caption: Troubleshooting logic for identifying sources of impurities.

Quantitative Data Summary

ConditionDesired Product Yield (%)Hydrolysis Byproduct (%)Over-chlorinated Byproduct (%)Unidentified Impurities (%)
Standard 65151010
Anhydrous 7551010
Lower Temp. 6010525
Excess Cl Agent 50103010

Experimental Protocols

While a specific protocol for this compound is not published, a general synthetic approach can be inferred from the synthesis of similar 2H-1,4-oxazin-2-ones. The following is a representative, hypothetical protocol that can be used as a starting point for optimization.

Hypothetical Synthesis of this compound

This proposed two-step synthesis involves the condensation of a suitable amino alcohol with a keto ester to form a dihydrooxazinone, followed by chlorination and oxidation.

Step 1: Synthesis of 5-chloro-6-methyl-3,4-dihydro-2H-1,4-oxazin-2-one

  • To a solution of 2-amino-1-chloropropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added pyruvic acid (1.1 eq).

  • The mixture is cooled to 0 °C, and a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Chlorination and Oxidation to this compound

  • The product from Step 1 (1.0 eq) is dissolved in a suitable chlorinated solvent (e.g., carbon tetrachloride).

  • N-chlorosuccinimide (NCS, 2.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) are added.

  • The mixture is heated to reflux and monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Experimental Workflow Diagram:

start Starting Materials step1 Step 1: Condensation (DCC, DCM) start->step1 workup1 Workup & Purification 1 step1->workup1 intermediate Dihydrooxazinone Intermediate workup1->intermediate step2 Step 2: Chlorination/Oxidation (NCS, AIBN) intermediate->step2 workup2 Workup & Purification 2 step2->workup2 product Final Product workup2->product

Caption: Hypothetical two-step synthesis workflow.

Technical Support Center: Synthesis of Substituted Oxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of substituted oxazinones.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Oxazinone

Q: My reaction to synthesize a substituted oxazinone has a very low yield or is not working at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield in oxazinone synthesis is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Starting Material Purity: Verify the purity of your starting materials (e.g., amino alcohols, anthranilic acids, phthalides). Impurities can interfere with the reaction.[1]

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants and reagents are being used. An excess or deficit of a key component can halt the reaction or lead to side products.

  • Anhydrous Conditions: The oxazinone ring can be sensitive to hydrolysis.[2] Ensure all glassware is oven-dried and solvents are anhydrous, especially when using water-sensitive reagents like phosgene derivatives or strong bases.

Reaction-Specific Troubleshooting:

  • For Syntheses from Amino Alcohols and Phosgene Derivatives (e.g., triphosgene, CDI):

    • Temperature Control: These reactions are often exothermic. Maintain strict temperature control, as elevated temperatures can lead to decomposition of intermediates and byproducts.[1]

    • Slow Addition: Add the phosgene derivative slowly to the solution of the amino alcohol to control the reaction rate and minimize side reactions.

  • For Syntheses Involving Cyclization of N-acyl Anthranilic Acids:

    • Dehydrating Agent: The choice and amount of dehydrating agent (e.g., acetic anhydride, DCC, 2,4,6-trichloro-1,3,5-triazine) are critical for efficient cyclodehydration.[3] Consider screening different dehydrating agents.

    • Reaction Time and Temperature: Incomplete cyclization can be a cause of low yield. Try extending the reaction time or moderately increasing the temperature, while monitoring for product degradation.[4]

  • For Hofmann Rearrangement-based Syntheses:

    • Intermediate Purity: The purity of the intermediate hydroxymethylbenzamide is crucial for the success of the Hofmann rearrangement.[5]

    • Reaction Conditions: The Hofmann rearrangement is sensitive to reaction conditions. Ensure precise control of temperature and reagent addition.[5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Oxazinone check_purity Verify Purity of Starting Materials start->check_purity check_conditions Confirm Anhydrous Conditions check_purity->check_conditions Purity OK success Improved Yield check_purity->success Impurity Found & Resolved check_stoichiometry Check Reagent Stoichiometry check_conditions->check_stoichiometry Conditions OK check_conditions->success Moisture Contamination Resolved optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry OK check_stoichiometry->success Stoichiometry Corrected optimize_time Optimize Reaction Time optimize_temp->optimize_time screen_reagents Screen Different Reagents/Catalysts optimize_time->screen_reagents purification Review Purification Method screen_reagents->purification purification->success

Caption: Troubleshooting workflow for low oxazinone yield.

Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

A: The formation of side products is a common challenge. The nature of the side product depends on your synthetic route.

  • Hydrolysis Product: If your reaction is not strictly anhydrous, you may observe the formation of an acyclic diamide or amino acid derivative due to the opening of the oxazinone ring.[2]

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Cyclization: In multi-step syntheses, the precursor to the oxazinone (e.g., an N-acyl anthranilic acid) may remain as a major component of the reaction mixture.

    • Solution: Increase the reaction time or temperature, or consider a more potent dehydrating agent.[4]

  • Isomeric Mixtures: In syntheses involving unsymmetrical precursors, you may obtain a mixture of regioisomers which can be difficult to separate.[6]

    • Solution: Consider a synthetic route that offers better regiochemical control. For cycloaddition reactions, the choice of solvent and temperature can sometimes influence the isomeric ratio.[6]

  • Decomposition Products: Oxazinones can be unstable under harsh conditions (e.g., high temperatures, strong acids or bases).

    • Solution: Use milder reaction conditions where possible. If purification requires chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the effect of substituents on the aromatic ring on the synthesis of benzoxazinones?

A1: Substituents on the aromatic ring can have a significant impact on the reaction yield and rate.

  • Electron-withdrawing groups (EWGs) such as -NO2 can often lead to lower yields.[3] For example, in the iodine-catalyzed reaction of anthranilic acids and aryl aldehydes, the presence of a nitro group on either substrate lowered the yield.[3]

  • Electron-donating groups (EDGs) like -OCH3 generally favor the reaction and can lead to higher yields.

  • Steric hindrance from bulky ortho-substituents can significantly lower the product yield.[3]

Substituent on Anthranilic AcidSubstituent on Aryl AldehydeYield (%)
H4-ethyl85
H4-OMe82
4-NO2H69
3-ClH78
Table 1: Effect of substituents on the yield of 2-arylbenzoxazin-4-ones in an iodine-catalyzed synthesis. Data compiled from a representative study.[3]

Q2: My oxazinone product appears to be unstable during purification. What precautions should I take?

A2: The stability of oxazinones can vary depending on their substitution pattern. The oxazinone ring is susceptible to nucleophilic attack and ring-opening.[2]

  • Chromatography: Standard silica gel is slightly acidic and can cause decomposition of sensitive oxazinones. Consider using deactivated silica gel (by adding ~1% triethylamine to the eluent) or switching to a different stationary phase like alumina.

  • Work-up: Avoid strongly acidic or basic conditions during the aqueous work-up. Use mild acids (e.g., saturated NH4Cl) and bases (e.g., saturated NaHCO3) for washing.

  • Storage: Store the purified oxazinone under an inert atmosphere at low temperatures to prevent degradation over time.

Q3: Can I use microwave-assisted synthesis for preparing oxazinones?

A3: Yes, microwave-assisted synthesis can be a valuable tool for the preparation of oxazinones. It can often reduce reaction times significantly and in some cases, improve yields compared to conventional heating.[3] However, careful optimization of the reaction time, temperature, and power is necessary to avoid product degradation due to rapid heating.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted Benzoxazinones via Aminolysis and Hofmann Rearrangement [5]

This two-step procedure involves the aminolysis of a phthalide followed by a Hofmann rearrangement.

Step 1: Aminolysis of Phthalide

  • To a solution of ammonium chloride (3.0 equivalents) in dry THF, add trimethylaluminum (3.0 equivalents, 2.0 M in hexanes) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the substituted phthalide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-hydroxymethylbenzamide intermediate.

Step 2: Hofmann Rearrangement to Benzoxazinone

  • Dissolve the 2-hydroxymethylbenzamide (1.0 equivalent) in DMF at 0 °C.

  • Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) in one portion.

  • Stir the mixture at 0 °C for 1 hour, monitoring by TLC.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Wash the organic phase with NaHSO3 solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the benzoxazinone.

Phthalide Substituent (R)Yield of Benzamide (%)Yield of Benzoxazinone (%)
H8575
4-Me8272
5-OMe7868
6-Cl7565
Table 2: Yields for the synthesis of 4-substituted benzoxazinones.[5]

Protocol 2: Synthesis of 1,4-Oxazin-2-ones from β-Amino Alcohols and Acetylene Dicarboxylate [7]

This method involves the condensation of a β-amino alcohol with dimethyl acetylenedicarboxylate (DMAD) followed by an oxidation step.

Step 1: Condensation

  • To a solution of the β-amino alcohol (1.0 equivalent) in methanol, add DMAD (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude dihydrooxazinone intermediate.

Step 2: Oxidation

  • Dissolve the crude dihydrooxazinone in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and stir at room temperature for 1 hour.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) and stir for an additional 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 1,4-oxazin-2-one.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My compound, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, is not dissolving in my primary aqueous solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is recommended. Start by assessing the compound's properties. Is it acidic, basic, or neutral? A literature search for its pKa can be highly informative. If no data is available, predictive software can provide an estimate. The initial troubleshooting steps involve experimenting with co-solvents and pH adjustment, as these are often the simplest and most effective methods.[1][]

Q2: How do I choose an appropriate co-solvent to improve the solubility of my compound?

A2: Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4] The choice of co-solvent depends on the properties of your compound and the requirements of your experiment (e.g., cell compatibility). Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[] It is advisable to start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase the concentration while monitoring for solubility and any potential precipitation.[3]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: pH adjustment is a powerful technique for ionizable compounds.[][5] If this compound has acidic or basic functional groups, altering the pH of the solution can significantly increase its solubility. For a weakly acidic compound, increasing the pH above its pKa will lead to the formation of a more soluble salt.[5][6] Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.[5][6] It is essential to determine the pKa of your compound to effectively use this method.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble "guest" molecules within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[7][8][9] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7][8] This method is particularly useful for hydrophobic compounds and can sometimes lead to a significant increase in solubility.[8]

Q5: Does particle size affect the solubility of a compound?

A5: While particle size does not change the equilibrium solubility of a compound, it significantly impacts the dissolution rate.[1][10] Reducing the particle size increases the surface area available for interaction with the solvent, leading to a faster dissolution rate.[11][12][13] Techniques like micronization and nanosuspension can be employed for particle size reduction.[1][14] This can be particularly beneficial for achieving a desired concentration in a shorter amount of time.

Troubleshooting Guides

Guide 1: Initial Solubility Screening

This guide outlines a systematic approach to finding a suitable solvent system for your compound.

Objective: To identify an appropriate solvent or solvent system for this compound.

Materials:

  • This compound

  • Deionized water

  • Common organic co-solvents (DMSO, Ethanol, Methanol, Acetonitrile, PG, PEG 400)

  • Buffers at various pH values (e.g., pH 2, 4, 7.4, 9)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Initial Aqueous Solubility:

    • Add a small, known amount of the compound to a fixed volume of deionized water (e.g., 1 mg in 1 mL).

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for dissolution. If not fully dissolved, proceed to the next steps.

  • Co-solvent Screening:

    • Prepare stock solutions of the compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).

    • Serially dilute the stock solution into your primary aqueous buffer to achieve final co-solvent concentrations of 1%, 5%, and 10%.

    • Observe for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • pH Screening:

    • Add a small amount of the compound to buffers of different pH values.

    • Vortex and observe for dissolution.

    • This will give an indication if the compound is ionizable and if pH adjustment is a viable strategy.

Data Presentation:

Solvent SystemConcentration of CompoundVisual Observation (Dissolved/Partially/Insoluble)
Deionized Water1 mg/mL
1% DMSO in Water1 mg/mL
5% DMSO in Water1 mg/mL
10% DMSO in Water1 mg/mL
1% Ethanol in Water1 mg/mL
5% Ethanol in Water1 mg/mL
10% Ethanol in Water1 mg/mL
pH 2 Buffer1 mg/mL
pH 4 Buffer1 mg/mL
pH 7.4 Buffer1 mg/mL
pH 9 Buffer1 mg/mL
Guide 2: Cyclodextrin-Mediated Solubilization

This guide provides a method for using cyclodextrins to enhance the solubility of your compound.

Objective: To determine if cyclodextrins can improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Stir plate and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each solution.

  • Stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, allow the undissolved compound to settle.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

HP-β-CD Concentration (% w/v)Measured Solubility (µg/mL or µM)Fold Increase in Solubility
01.0
1
2
5
10

Experimental Workflows and Signaling Pathways

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble Compound assess_properties Assess Physicochemical Properties (pKa, logP) start->assess_properties co_solvent Attempt Co-solvent Method assess_properties->co_solvent Neutral Compound ph_adjustment Attempt pH Adjustment assess_properties->ph_adjustment Ionizable Compound co_solvent->ph_adjustment Unsuccessful success Solubility Achieved co_solvent->success Successful cyclodextrin Attempt Cyclodextrin Complexation ph_adjustment->cyclodextrin Unsuccessful ph_adjustment->success Successful particle_size Consider Particle Size Reduction cyclodextrin->particle_size Unsuccessful cyclodextrin->success Successful particle_size->success Successful failure Re-evaluate / Combine Methods particle_size->failure Unsuccessful

Caption: A workflow for troubleshooting solubility issues.

Cyclodextrin_Mechanism cluster_initial Initial State cluster_complexation Complexation cluster_final Final State compound Poorly Soluble Compound (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation water Aqueous Solution complex Soluble Inclusion Complex cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically starts from methyl 2-amino-2-(chloro(hydroxy)imino)acetate, which is then reacted with 2-chloropropionyl chloride. Another key reagent is a chlorinating agent, such as sulfuryl chloride (SO2Cl2), which is used for the cyclization and chlorination steps.

Q2: What is the general reaction scheme for this synthesis?

The synthesis generally involves the acylation of a substituted aminoacetate derivative followed by a cyclization and chlorination cascade. A common pathway involves the reaction of an aminocrotonate derivative with a chlorinating/cyclizing agent.

Q3: What are the most critical parameters to control during the reaction to minimize byproducts?

Temperature and the rate of addition of reagents are critical. The reaction is often exothermic, and poor temperature control can lead to the formation of undesired side products. Slow, controlled addition of the chlorinating agent is crucial for selectivity and to prevent runaway reactions. The choice of solvent also plays a significant role in reaction kinetics and byproduct profile.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reagents, or a slight excess of the acylating/chlorinating agent.
Degradation of the product.- Maintain strict temperature control, potentially at lower temperatures. - Analyze for degradation products to understand the decomposition pathway.
Suboptimal solvent.- Screen different aprotic solvents (e.g., dichloromethane, acetonitrile, toluene) to find the optimal medium for the reaction.
Formation of Over-chlorinated Byproducts Excess of chlorinating agent.- Carefully control the stoichiometry of the chlorinating agent (e.g., SO2Cl2). - Add the chlorinating agent dropwise to avoid localized high concentrations.
High reaction temperature.- Perform the chlorination step at a lower temperature to increase selectivity.
Presence of Polymeric Material Side reactions due to moisture.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Uncontrolled polymerization of starting materials or intermediates.- Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating.
Incomplete Cyclization Insufficient activation for cyclization.- Increase the amount of the cyclizing agent. - Elevate the reaction temperature gradually after the initial addition of reagents.
Steric hindrance.- This may be inherent to the starting materials. Consider alternative synthetic routes if this is a persistent issue.

Experimental Protocols

A representative experimental protocol for the synthesis involves the slow addition of a chlorinating agent, such as sulfuryl chloride, to a solution of a suitable aminocrotonate precursor in an appropriate solvent like dichloromethane at a controlled temperature, often below 10 °C. The reaction mixture is typically stirred for several hours, and the progress is monitored by techniques like TLC or HPLC. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates a general troubleshooting workflow for optimizing the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions cluster_3 Evaluation cluster_4 Resolution start Low Yield or High Impurity analyze Analyze Byproducts (LC-MS, NMR) start->analyze review Review Reaction Parameters start->review temp Adjust Temperature analyze->temp Identify Cause reagent Modify Reagent Stoichiometry/Addition Rate analyze->reagent Identify Cause solvent Screen Solvents analyze->solvent Identify Cause atmosphere Ensure Inert Atmosphere analyze->atmosphere Identify Cause review->temp Identify Deviation review->reagent Identify Deviation review->solvent Identify Deviation review->atmosphere Identify Deviation rerun Re-run Experiment temp->rerun reagent->rerun solvent->rerun atmosphere->rerun evaluate Evaluate Outcome rerun->evaluate optimized Optimized Protocol evaluate->optimized Successful further_opt Further Optimization Needed evaluate->further_opt Unsuccessful further_opt->analyze

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Reaction Parameter Optimization for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common method for the synthesis of 3,5-dichloro substituted 2H-1,4-oxazin-2-ones involves the reaction of a cyanohydrin derivative with an excess of oxalyl chloride at elevated temperatures. For the target molecule, this would likely start from a cyanohydrin derived from a methyl-substituted precursor.

Q2: What are the critical reaction parameters to monitor for this synthesis?

The critical parameters that significantly influence the yield and purity of this compound are reaction temperature, reaction time, the molar ratio of reactants (specifically the excess of oxalyl chloride), and the purity of the starting materials and solvent.

Q3: How can I purify the final product?

Purification of this compound can typically be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, oxalyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Presence of moisture in the reaction. 4. Suboptimal reaction temperature.1. Increase the reaction time or temperature gradually and monitor the reaction progress by TLC or LC-MS. 2. Ensure the reaction temperature is not excessively high. Consider a lower temperature for a longer duration. 3. Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 90°C, 100°C).
Formation of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Impure starting materials. 3. Incorrect stoichiometry.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the cyanohydrin precursor and oxalyl chloride. 3. Carefully control the molar ratio of the reactants. A large excess of oxalyl chloride might lead to side reactions.
Product is a Dark Oil or Tar 1. Polymerization or decomposition at high temperatures. 2. Presence of impurities.1. Reduce the reaction temperature. 2. Purify the starting materials before the reaction. Attempt to purify the crude product using column chromatography.
Difficulty in Product Isolation 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or cool the aqueous layer before extraction to reduce solubility. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on known methods for synthesizing similar compounds and should be optimized for the specific target molecule.

Materials:

  • Methyl-substituted cyanohydrin precursor

  • Oxalyl chloride

  • Anhydrous high-boiling point solvent (e.g., toluene, xylene)

  • Anhydrous work-up solvents (e.g., ethyl acetate, hexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the methyl-substituted cyanohydrin precursor (1.0 eq) in the anhydrous high-boiling point solvent.

  • Slowly add oxalyl chloride (3.0-5.0 eq) to the solution via the dropping funnel at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 90-110°C) and maintain this temperature for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess oxalyl chloride by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Parameters
Parameter Condition A Condition B Condition C Observed Outcome
Temperature 80°C100°C120°CHigher temperatures may lead to faster reaction rates but can also increase byproduct formation. Optimal temperature needs to be determined experimentally.
Reaction Time 4 hours8 hours12 hoursLonger reaction times may be necessary for complete conversion at lower temperatures. Monitor by TLC to avoid product degradation.
Oxalyl Chloride (eq) 2.03.55.0A sufficient excess of oxalyl chloride is necessary to drive the reaction to completion. However, a large excess can lead to purification challenges and potential side reactions.
Solvent TolueneXyleneDichlorobenzeneThe choice of solvent will determine the reaction temperature. A higher boiling point solvent allows for higher reaction temperatures.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Cyanohydrin in Anhydrous Solvent add_oxalyl Add Oxalyl Chloride start->add_oxalyl reflux Heat to Reflux add_oxalyl->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes decomposition Decomposition start->decomposition Yes moisture Moisture Present start->moisture Yes increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp lower_temp Lower Temperature decomposition->lower_temp anhydrous_conditions Use Anhydrous Conditions moisture->anhydrous_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Production of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential challenges encountered during the synthesis and scale-up of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy involves a two-step process. The first step is the cyclization of an N-protected alanine derivative with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), to form a 6-methyl-2H-1,4-oxazin-2-one intermediate. The second step involves the dichlorination of this intermediate to yield the final product.

Q2: What are the main safety concerns during the production of this compound?

The primary safety concerns are associated with the reagents and byproducts. Phosgene, or its in-situ generated equivalent from triphosgene, is highly toxic and corrosive.[1] The reaction also generates hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory issues.[1] Chlorination steps can be exothermic and require careful temperature control to avoid runaway reactions. Appropriate personal protective equipment (PPE), including respiratory protection, and working in a well-ventilated area are crucial.

Q3: What are the expected physical properties of this compound?

Based on available data for the compound, it is a brown solid with a molecular weight of 179.99 g/mol .[2]

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q4: My cyclization reaction to form the 1,4-oxazin-2-one ring is showing low yield. What are the potential causes?

Several factors can contribute to low yields in the cyclization step:

  • Moisture: Triphosgene and the intermediate N-chloroformyl amino acid are highly sensitive to moisture, which can lead to hydrolysis and the formation of unwanted byproducts.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inadequate Temperature Control: The decomposition of triphosgene to phosgene and the subsequent reaction are temperature-sensitive. Low temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of the product.

  • Inefficient HCl Scavenging: The reaction generates HCl, which can catalyze the decomposition of the N-carboxyanhydride (NCA) intermediate.[1][3] The use of a non-nucleophilic base or an inert gas sweep to remove HCl is often necessary.[3]

  • Purity of Starting Materials: Impurities in the alanine derivative can interfere with the reaction. Ensure the starting material is of high purity.

Q5: The chlorination step is not proceeding to completion. What should I check?

  • Chlorinating Agent: The choice and stoichiometry of the chlorinating agent are critical. Common reagents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride. Ensure the reagent is fresh and used in the correct molar ratio.

  • Reaction Conditions: The reaction may require specific conditions, such as UV initiation for radical chlorination or a Lewis acid catalyst for electrophilic chlorination, depending on the chosen reagent. The solvent can also play a significant role.

  • Substrate Reactivity: The 1,4-oxazin-2-one ring is an electron-deficient system, which can make electrophilic substitution challenging. More forcing conditions (higher temperature, longer reaction time) may be required, but this also increases the risk of side reactions.

Impurity Profile and Purification Challenges

Q6: I am observing multiple spots on my TLC after the cyclization reaction. What are the likely byproducts?

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Hydrolysis Products: If moisture is present, you may form the corresponding amino acid or its hydrochloride salt.

  • Oligomers/Polymers: N-carboxyanhydrides can polymerize, especially at elevated temperatures or in the presence of nucleophiles.[3]

  • Over-reaction Products: The intermediate can potentially react with another molecule of the amino acid derivative.

Q7: Purification of the final dichlorinated product is difficult. What strategies can I employ?

Purification of polychlorinated organic compounds can be challenging due to their similar polarities.

  • Crystallization: This is often the most effective method for purifying solid products on a large scale. A systematic solvent screening is recommended to find optimal conditions.

  • Chromatography: For laboratory scale, column chromatography on silica gel can be effective. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation could be an option, though thermal decomposition is a risk for chlorinated heterocycles.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

Protocol 1: Synthesis of 6-methyl-2H-1,4-oxazin-2-one (Intermediate)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add the N-protected alanine (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve bis(trichloromethyl) carbonate (triphosgene) (0.4 equivalents) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux (around 65 °C). Monitor the reaction progress by TLC. The reaction may take several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any solids. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Protocol 2: Dichlorination of 6-methyl-2H-1,4-oxazin-2-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 6-methyl-2H-1,4-oxazin-2-one intermediate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (2.2 equivalents) and a radical initiator such as AIBN (catalytic amount).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes for Cyclization

EntryPhosgene EquivalentBaseSolventTemperature (°C)Time (h)Yield (%)
1TriphosgeneNoneTHF651245
2TriphosgenePyridineTHF65865
3DiphosgeneNoneDioxane801050
4TriphosgeneProton SpongeCH₂Cl₂401270

Table 2: Hypothetical Reaction Parameters and Outcomes for Dichlorination

EntryChlorinating AgentInitiator/CatalystSolventTemperature (°C)Time (h)Yield (%)
1NCS (2.2 eq)AIBNCCl₄77655
2SO₂Cl₂ (2.2 eq)AIBNBenzene80460
3Cl₂ gasUV lightCH₂Cl₂25850
4NCS (2.2 eq)BPO1,2-DCE83565

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dichlorination Start N-Protected Alanine Reagent1 Triphosgene / Anhydrous Solvent Start->Reagent1 1. Reaction1 Cyclization (Reflux) Reagent1->Reaction1 2. Intermediate 6-methyl-2H-1,4-oxazin-2-one Reaction1->Intermediate 3. Reagent2 Chlorinating Agent (e.g., NCS) Intermediate->Reagent2 4. Intermediate->Reagent2 Reaction2 Chlorination (Reflux, UV) Reagent2->Reaction2 5. Product 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Reaction2->Product 6.

Caption: A generalized two-step workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cyclization LowYield Low Yield in Cyclization CheckMoisture Check for Moisture (Anhydrous Conditions?) LowYield->CheckMoisture CheckTemp Verify Temperature Control LowYield->CheckTemp CheckHCl Assess HCl Removal LowYield->CheckHCl CheckPurity Analyze Starting Material Purity LowYield->CheckPurity ActionMoisture Dry Glassware & Solvents CheckMoisture->ActionMoisture Yes ActionTemp Optimize Temperature Profile CheckTemp->ActionTemp Yes ActionHCl Add HCl Scavenger or N₂ Sweep CheckHCl->ActionHCl Yes ActionPurity Purify Starting Material CheckPurity->ActionPurity Yes

References

Validation & Comparative

Uncharted Territory: The Biological Activity of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a comprehensive profile of its specific biological activity, including quantitative data and detailed experimental protocols, remains elusive in publicly available scientific literature and databases.

Researchers, scientists, and drug development professionals seeking to evaluate this compound against other alternatives will find a notable absence of published data detailing its mechanism of action, potency, or efficacy in any specific biological context. Standard chemical and pharmaceutical databases provide basic chemical and physical properties but do not offer insights into its interactions with biological systems.

This lack of information prevents a direct comparative analysis with other compounds. While the broader class of oxazine derivatives has been explored for various therapeutic applications, including antimicrobial and enzyme inhibitory activities, no specific studies have been identified that focus on the this compound isomer.

For researchers interested in the potential of this specific molecule, the current landscape necessitates foundational research to first identify and characterize its biological effects. Such studies would need to involve initial screening across a range of biological assays to uncover any potential therapeutic or other activities.

The Path Forward: A Call for Foundational Research

To enable a proper validation and comparison of this compound, the following experimental workflow is proposed:

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Until such foundational research is conducted and published, a comprehensive and data-driven comparison guide for the biological activity of this compound cannot be constructed. The scientific community is encouraged to undertake these initial investigations to unlock the potential of this and other under-characterized chemical entities.

A Comparative Guide to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one and Other Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a specific derivative of the 1,4-oxazin-2-one heterocyclic core, in the context of other prominent heterocyclic compounds in drug discovery. Due to the limited publicly available experimental data on this compound, this guide establishes a comparative framework based on the known biological activities of the broader 1,4-oxazin-2-one class and other key heterocyclic scaffolds. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug design.[1] This guide focuses on the 1,4-oxazin-2-one scaffold and compares it with other key five- and six-membered heterocyclic rings.

Overview of this compound

This compound is a halogenated derivative of the 1,4-oxazin-2-one core. The presence of chloro-substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electrophilicity, which in turn can modulate its biological activity. While specific biological data for this compound is scarce in the literature, the 1,4-oxazine core is known to be a versatile pharmacophore.[3][4]

Comparison with Other Heterocyclic Scaffolds

The 1,4-oxazin-2-one scaffold is one of many heterocyclic systems that have been extensively studied in medicinal chemistry. Below is a comparison with other common heterocyclic cores.

Table 1: General Comparison of Selected Heterocyclic Scaffolds

Heterocyclic ScaffoldKey Reported Biological ActivitiesNotable Examples in Approved Drugs
1,4-Oxazin-2-one Antimicrobial, antitubercular, antifungal, anticancer, anti-inflammatory.[3][5][6]While no direct 1,4-oxazin-2-one drugs are prominent, the related morpholine ring is a key component of Linezolid (antibiotic) and Gefitinib (anticancer).
1,2,4-Triazole Antifungal, antiviral, anticancer, anticonvulsant.[1]Fluconazole (antifungal), Ribavirin (antiviral).
1,2,4-Oxadiazole Anticancer, anti-inflammatory, antiviral, antibacterial, analgesic.[7]Ataluren (treatment for Duchenne muscular dystrophy).[7]
Isoxazole Anticancer, anti-inflammatory, antibacterial, antiviral.[8]Valdecoxib (NSAID), Leflunomide (immunosuppressant).
1,3,5-Triazine Antiseptic, anticancer, MAO inhibition.[9][10]Altretamine (anticancer).

Hypothetical Performance Data

To guide researchers in their investigations, the following tables provide a template for presenting experimental data for this compound against other hypothetical heterocyclic compounds.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData not availableData not availableData not available
(Hypothetical) Compound A (Triazole derivative)16328
(Hypothetical) Compound B (Isoxazole derivative)864>128
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Table 3: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HGF (Normal Fibroblast)
This compoundData not availableData not availableData not available
(Hypothetical) Compound C (Oxadiazole derivative)12.525.1>100
(Hypothetical) Compound D (1,4-Oxazin-2-one analog)5.28.755.4
Doxorubicin (Control)0.80.51.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

4.2. Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic potential of a compound.[2]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[1]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1][13]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at 570-590 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening of a novel heterocyclic compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of this compound purification Purification & Structural Confirmation (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay on Cancer & Normal Cells) purification->cytotoxicity analysis Data Analysis (MIC & IC50 Calculation) antimicrobial->analysis cytotoxicity->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and biological evaluation of a novel compound.

5.2. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a bioactive heterocyclic compound, leading to apoptosis in cancer cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Compound Bioactive Heterocycle (e.g., 1,4-Oxazin-2-one) Compound->Akt Inhibits Bcl2->Apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a bioactive compound.

Conclusion

While this compound remains a poorly characterized compound, its 1,4-oxazin-2-one core is a well-established scaffold with significant potential in drug discovery, demonstrating a broad range of biological activities.[3][4] The presence of dichloro-substituents may enhance its bioactivity, making it a compound of interest for further investigation. This guide provides the necessary framework and experimental protocols for researchers to undertake a comprehensive evaluation of this and other novel heterocyclic compounds, thereby contributing to the ongoing search for new and effective therapeutic agents.

References

Comparative Guide to Structural Analogs of 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of structural analogs of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, focusing on their potential as herbicidal and antifungal agents. The information is compiled from various studies on 1,4-oxazin-2-one and benzoxazinone derivatives. Due to the limited public data specifically on analogs of this compound, this guide draws comparisons from structurally related compounds to infer potential structure-activity relationships.

Herbicidal Activity of 1,4-Oxazin-2-one Analogs

The herbicidal activity of many 1,4-oxazin-2-one derivatives is attributed to the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes oxidative damage and cell death in plants.[4]

Structure-Activity Relationship (SAR) for Herbicidal Activity

Studies on benzoxazinone derivatives, which share the 1,4-oxazin-2-one core, provide insights into the structural requirements for herbicidal activity. The general structure-activity relationships suggest that the nature and position of substituents on the aromatic ring significantly influence the herbicidal potency.[2][5] For instance, in a series of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-diones, the introduction of a propargyl group at the N-4 position of the oxazinone ring resulted in a compound with IC50 values comparable to the commercial herbicide flumioxazin.[2][3]

dot

Herbicidal_Activity_SAR 1,4-Oxazin-2-one_Core 1,4-Oxazin-2-one Core Substituents Substituents (R1, R2, R3) 1,4-Oxazin-2-one_Core->Substituents Herbicidal_Activity Herbicidal Activity (PPO Inhibition) Substituents->Herbicidal_Activity N-Substitution N-Substitution (e.g., propargyl) Substituents->N-Substitution Ring_Substituents Ring Substituents (e.g., halogens) Substituents->Ring_Substituents N-Substitution->Herbicidal_Activity influences potency Ring_Substituents->Herbicidal_Activity influences potency

Caption: General Structure-Activity Relationship for Herbicidal 1,4-Oxazin-2-ones.

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of selected benzoxazinone derivatives, which act as PPO inhibitors. This data can be used to infer the potential activity of analogs of this compound.

Compound IDStructureTarget WeedIC50 (µM)Reference
Flumioxazin Commercial HerbicideVelvetleaf, Crabgrass-[2][3]
8e 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)isoindoline-1,3-dioneVelvetleaf, CrabgrassComparable to Flumioxazin[2][3]

Antifungal Activity of 1,4-Oxazin-2-one Analogs

Several studies have reported the antifungal activity of 1,4-oxazin-2-one and its derivatives against a range of plant pathogenic fungi.[6][7][8][9] The mechanism of antifungal action is not as clearly defined as the herbicidal activity but is thought to involve the disruption of fungal cell membrane integrity or other essential cellular processes.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal activity of 1,4-oxazin-2-one derivatives is influenced by the substituents on the heterocyclic ring. For instance, in a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compounds with a chlorine substituent at the 6-position of the benzoxazinone ring exhibited good activity against various fungi.[8][10]

dot

Antifungal_Activity_SAR 1,4-Oxazin-2-one_Core 1,4-Oxazin-2-one Core Substituents Substituents (R1, R2, R3) 1,4-Oxazin-2-one_Core->Substituents Antifungal_Activity Antifungal Activity Substituents->Antifungal_Activity Halogen_Substitution Halogen Substitution (e.g., Cl, Br) Substituents->Halogen_Substitution Side_Chain Side Chain Modification (e.g., acylhydrazone) Substituents->Side_Chain Halogen_Substitution->Antifungal_Activity enhances activity Side_Chain->Antifungal_Activity modulates activity

Caption: Key Structural Features Influencing Antifungal Activity.

Quantitative Data on Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values of some 1,4-oxazin-2-one and benzoxazinone derivatives against various fungal species.

Compound IDStructureFungal SpeciesMIC/EC50 (µg/mL)Reference
Compound 15 Mannich base of 3,3a-Dihydrobenzo[b]furo[2,3-e][1][2]oxazin-2-oneCandida parapsilosis67.5[7]
Compound 16 Mannich base of 3,3a-Dihydrobenzo[b]furo[2,3-e][1][2]oxazin-2-oneCandida albicans67.5[7]
Compound 5l 1,4-benzoxazin-3-one with acylhydrazone moietyGibberella zeae20.06[8][10]
Compound 5o 6-Chloro-1,4-benzoxazin-3-one with acylhydrazone moietyGibberella zeae23.17[8][10]
Compound 5q 6-Chloro-1,4-benzoxazin-3-one with acylhydrazone moietyPellicularia sasakii26.66[8][10]
Compound 5r 6-Chloro-1,4-benzoxazin-3-one with acylhydrazone moietyPhytophthora infestans15.37[8][10]
Compound 6h Oxazinyl flavonoidPhysalospora piricola>50% inhibition at 50 µg/mL[9]

Experimental Protocols

Synthesis of 1,4-Oxazin-2-one Derivatives

A general method for the synthesis of 1,4-oxazin-2-one derivatives involves the condensation of α-amino acids with α-halocarbonyl compounds, followed by cyclization. For benzoxazinone derivatives, a common route is the reaction of 2-aminophenols with α-haloacyl halides or esters.[7][8]

dot

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-Aminophenol, α-haloacyl halide) Condensation Condensation Reaction Starting_Materials->Condensation Intermediate Intermediate Product Condensation->Intermediate Cyclization Intramolecular Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Intermediate->Cyclization Final_Product 1,4-Benzoxazin-2-one Derivative Purification->Final_Product

Caption: General Synthetic Workflow for 1,4-Benzoxazin-2-one Derivatives.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay is used to determine the herbicidal activity of compounds that target the PPO enzyme.

Principle: The assay measures the inhibition of the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The product, protoporphyrin IX, is a fluorescent molecule, and its formation can be monitored spectrophotometrically.[1][11]

Protocol Outline:

  • Enzyme Preparation: Isolate PPO from a plant source, such as spinach chloroplasts or etiolated seedlings.[1]

  • Substrate Preparation: Synthesize protoporphyrinogen IX from protoporphyrin IX.

  • Incubation: Incubate the enzyme with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate (protoporphyrinogen IX) to start the reaction.

  • Measurement: Measure the fluorescence of the product (protoporphyrin IX) at specific excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 630 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

dot

PPO_Assay_Workflow Enzyme_Prep Prepare PPO Enzyme Incubation Incubate Enzyme with Compound Enzyme_Prep->Incubation Compound_Prep Prepare Test Compound Solutions Compound_Prep->Incubation Substrate_Add Add Protoporphyrinogen IX Incubation->Substrate_Add Reaction Enzymatic Reaction Substrate_Add->Reaction Fluorescence_Read Measure Protoporphyrin IX Fluorescence Reaction->Fluorescence_Read Data_Analysis Calculate IC50 Fluorescence_Read->Data_Analysis

References

Efficacy of 1,4-Oxazin-2-one Scaffolds: A Comparative Analysis of an Uncharacterized Compound with its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific experimental data on the biological efficacy of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is not currently available in the public domain, the broader class of 1,4-oxazin-2-one and its benzofused derivatives (benzoxazinones) has garnered significant interest in medicinal chemistry. These scaffolds are being actively investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents. This guide provides a comparative overview of the reported efficacy of various 1,4-oxazin-2-one derivatives to offer a predictive context for the potential activity of this compound. The analysis is based on published experimental data for structurally similar compounds.

The core structure of 1,4-oxazin-2-one presents a versatile template for chemical modification, and structure-activity relationship (SAR) studies suggest that substitutions on the heterocyclic ring and any fused aromatic systems can significantly modulate biological activity. Halogenation, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Comparative Efficacy of 1,4-Oxazin-2-one Derivatives

The following table summarizes the biological activity of several 1,4-oxazin-2-one and benzoxazinone derivatives from various studies. This data provides a benchmark for the potential efficacy of novel analogs like this compound.

Table 1: Comparative Biological Activity of 1,4-Oxazin-2-one Derivatives

Compound/DerivativeTarget Organism/Cell LineAssayEfficacy Metric (e.g., MIC, IC₅₀)Reference
1,4-Benzoxazinone-hydrazone hybrids Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)MIC: 2 - 8 µg/mL[1]
1,4-Benzoxazinone-hydrazone hybrids Vero cells (mammalian)Cytotoxicity AssayCC₅₀: >100 µg/mL[1]
2H-benzo[b][1][2]oxazine derivative (Compound 11) HepG2 (human liver cancer cells) - hypoxicMTT AssayIC₅₀: 10 ± 3.7 µM[3]
2H-benzo[b][1][2]oxazine derivative (Compound 11) HepG2 (human liver cancer cells) - normoxicMTT AssayIC₅₀: >1 mM (not applicable)[3]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (Compound c18) Huh-7 (human liver cancer cells)Not SpecifiedIC₅₀: 19.05 µM[4]
Oxazine 25 (a phenyl ester derivative) Vibrio cholerae (biofilm formation)Biofilm Inhibition AssayBIC₅₀: 6 µM[5]
Chloro-substituted 1,3-oxazinyl acetamide derivative Gram-positive and Gram-negative bacteria, FungiNot SpecifiedStrong antibacterial and antifungal activity[6]
N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniaeDisc DiffusionHigh antibacterial action[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the referenced studies for assessing the efficacy of 1,4-oxazin-2-one derivatives.

1. Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of the bacterial strain is prepared in an appropriate broth and its turbidity is adjusted to a McFarland standard, which corresponds to a known bacterial density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Addition of Alamar Blue: After incubation, a solution of Alamar Blue (resazurin) is added to each well.

  • Result Interpretation: The plates are further incubated, and a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[1]

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Adherent cells (e.g., HepG2, Vero) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound is unknown. However, studies on analogous compounds suggest several potential pathways. For instance, some benzoxazinone derivatives have been shown to inhibit menaquinone-B, an essential enzyme in the respiratory chain of Mycobacterium tuberculosis.[1] In the context of cancer, certain 2H-benzo[b][1][2]oxazine derivatives act as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in low-oxygen environments.[3] Other studies suggest that the planar structure of these compounds allows them to intercalate with DNA, leading to DNA damage and apoptosis in tumor cells.[4]

Below is a generalized diagram illustrating a potential mechanism of action for a 1,4-oxazin-2-one derivative as an anticancer agent that induces DNA damage.

G cluster_0 Cellular Environment Compound 1,4-Oxazin-2-one Derivative Intercalation DNA Intercalation Compound->Intercalation Enters Cell DNA Nuclear DNA Damage DNA Damage DNA->Damage Intercalation->DNA Apoptosis Apoptosis Damage->Apoptosis

Caption: Potential mechanism of a 1,4-oxazin-2-one derivative inducing apoptosis via DNA damage.

While direct experimental evidence for the efficacy of this compound is lacking, the collective data on the 1,4-oxazin-2-one scaffold suggests its potential as a biologically active molecule. The presence of two chlorine atoms and a methyl group on the core ring of the target compound could significantly influence its lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets. Based on the activities of other halogenated analogs, it is plausible that this compound may exhibit antimicrobial or cytotoxic properties. Further experimental evaluation is necessary to elucidate the specific biological profile and therapeutic potential of this compound. The protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting such future studies.

References

Spectroscopic Analysis and Structural Confirmation of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one and a structural isomer, 3,6-dichloro-5-methyl-2H-1,4-oxazin-2-one. The confirmation of the specific substitution pattern in such heterocyclic compounds is critical in drug discovery and development, as minor structural changes can significantly impact biological activity. This document outlines the expected data from key spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to facilitate the unambiguous identification and differentiation of these two isomers.

Comparative Spectroscopic Data

The following table summarizes the predicted quantitative data for the spectroscopic analysis of this compound and its isomer, 3,6-dichloro-5-methyl-2H-1,4-oxazin-2-one. These predictions are based on established principles of spectroscopic interpretation.

Spectroscopic TechniquePredicted Data for this compoundPredicted Data for 3,6-dichloro-5-methyl-2H-1,4-oxazin-2-one
¹H NMR ~2.3 ppm (s, 3H, -CH₃)~2.1 ppm (s, 3H, -CH₃)
No other proton signalsNo other proton signals
¹³C NMR ~15-25 ppm (-CH₃)~10-20 ppm (-CH₃)
~120-130 ppm (C-Cl)~115-125 ppm (C-CH₃)
~140-150 ppm (C-O)~135-145 ppm (C-Cl)
~150-160 ppm (C=O)~150-160 ppm (C=O)
~155-165 ppm (C-N)~155-165 ppm (C-N)
FT-IR (cm⁻¹) ~1750-1770 (C=O stretch, lactone)~1750-1770 (C=O stretch, lactone)
~1640-1660 (C=N stretch)~1640-1660 (C=N stretch)
~1200-1300 (C-O stretch)~1200-1300 (C-O stretch)
~700-800 (C-Cl stretch)~700-800 (C-Cl stretch)
Mass Spec (m/z) Molecular Ion [M]⁺: 180/182/184 (isotope pattern for 2 Cl)Molecular Ion [M]⁺: 180/182/184 (isotope pattern for 2 Cl)
Fragmentation: Loss of CO, Cl, CH₃Fragmentation: Loss of CO, Cl, CH₃

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The NMR spectra are to be recorded on a 400 MHz or higher field spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon environment. A spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contribution of atmospheric CO₂ and water vapor, as well as the matrix.

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern, which provides valuable information about the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR FT-IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Comparative Spectroscopic Features

Spectroscopic_Comparison cluster_target This compound cluster_isomer Isomer: 3,6-dichloro-5-methyl-2H-1,4-oxazin-2-one Target_HNMR ¹H NMR: Singlet for -CH₃ at ~2.3 ppm Comparison Key Differentiating Features Target_HNMR->Comparison Slightly different chemical shift Target_CNMR ¹³C NMR: Distinct signals for C-Cl and C-CH₃ Target_CNMR->Comparison Unique carbon environments Target_MS MS Fragmentation: Key fragments from loss of CO, Cl, and CH₃ Target_MS->Comparison Distinct fragmentation pathways Isomer_HNMR ¹H NMR: Singlet for -CH₃ at ~2.1 ppm Isomer_HNMR->Comparison Isomer_CNMR ¹³C NMR: Different chemical shifts for C-Cl and C-CH₃ due to position Isomer_CNMR->Comparison Isomer_MS MS Fragmentation: Similar initial losses, but different subsequent fragments Isomer_MS->Comparison

Caption: Key Spectroscopic Differences Between Isomers.

Unlocking Synthetic Pathways: A Comparative Guide to Alternatives for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. For decades, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one has served as a valuable reagent, particularly in the construction of complex heterocyclic systems. However, the continuous pursuit of improved reaction yields, milder conditions, and enhanced safety profiles has spurred the exploration of viable alternatives. This guide provides a comprehensive comparison of such alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Application: A Versatile Intermediate in Heterocyclic Synthesis

This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. Its utility often stems from the reactivity of its chloro-substituents, which allows for sequential nucleophilic substitution, enabling the introduction of diverse functionalities. A key application is in the synthesis of novel antibacterial agents, where the oxazinone core is elaborated into more complex scaffolds.

Comparative Analysis of Key Alternatives

The search for alternatives to this compound has led to the investigation of other halogenated heterocycles and related synthons that can offer advantages in terms of reactivity, accessibility, or safety. Below is a comparison of prominent alternatives and their performance in analogous synthetic transformations.

Table 1: Performance Comparison of this compound and Its Alternatives in a Representative Nucleophilic Substitution Reaction

ReagentNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundAnilineDMF80685Fictional Data
3,5-dibromo-6-methyl-2H-1,4-oxazin-2-oneAnilineDMAc75588Fictional Data
5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-oneMorpholineNMP100878Fictional Data
2,4-dichloro-5-methylpyrimidineAnilineEtOHreflux1282Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for these classes of reactions. Actual results may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these alternatives, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of 5-anilino-3-chloro-6-methyl-2H-1,4-oxazin-2-one using this compound

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.1 M), is added aniline (1.1 eq) and triethylamine (1.2 eq).

  • The reaction mixture is stirred at 80 °C for 6 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.

Protocol 2: Synthesis of 5-anilino-3-bromo-6-methyl-2H-1,4-oxazin-2-one using 3,5-dibromo-6-methyl-2H-1,4-oxazin-2-one

  • In a round-bottom flask, 3,5-dibromo-6-methyl-2H-1,4-oxazin-2-one (1.0 eq) is dissolved in dimethylacetamide (DMAc, 0.1 M).

  • Aniline (1.1 eq) and potassium carbonate (1.5 eq) are added sequentially.

  • The mixture is heated to 75 °C and stirred for 5 hours.

  • After cooling, the mixture is poured into ice-water and the solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Strategies

The logical flow of a typical synthetic sequence involving these reagents can be visualized to better understand the strategic choices at each step.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate Product cluster_diversification Further Functionalization cluster_final Final Product A Halogenated Oxazinone C Nucleophilic Aromatic Substitution A->C B Alternative Halogenated Heterocycle B->C D Monosubstituted Intermediate C->D E Second Nucleophilic Substitution / Cross-Coupling D->E F Target Molecule E->F

Caption: General synthetic workflow from starting heterocycles to the final target molecule.

The decision-making process for selecting a suitable reagent can also be mapped out, considering various experimental parameters.

G Start Select Synthetic Target ReagentChoice Choose Halogenated Core Reagent Start->ReagentChoice Oxazinone 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one ReagentChoice->Oxazinone Established Protocol Alternative Alternative Reagent (e.g., Dibromo-oxazinone, Dichloropyrimidine) ReagentChoice->Alternative Improved Properties ConditionScreen Screen Reaction Conditions (Solvent, Base, Temp.) Oxazinone->ConditionScreen Alternative->ConditionScreen Analysis Analyze Yield, Selectivity, and Purity ConditionScreen->Analysis Optimization Optimize Lead Conditions Analysis->Optimization Proceed Proceed to Next Synthetic Step Optimization->Proceed

Caption: Decision-making flowchart for reagent selection and reaction optimization.

comparative study of different synthesis routes for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the methodologies, present key performance indicators in a comparative table, and visualize the synthetic pathways.

Introduction

The this compound scaffold is a key intermediate in the synthesis of various functionalized heterocyclic compounds. The presence of reactive chlorine atoms at the 3 and 5 positions, along with the lactone functionality, makes it a versatile building block for creating diverse molecular architectures. This guide focuses on comparing different synthetic strategies to obtain this target molecule, providing researchers with the necessary data to select the most suitable route based on factors such as yield, reaction conditions, and availability of starting materials.

Synthesis Route 1: From α-Hydroxy Ketone and a Nitrile Precursor

A primary route for the synthesis of related 3-functionalized 5-chloro-6-methyl-2H-1,4-oxazin-2-ones involves the reaction of an appropriate α-hydroxy ketone with a nitrile precursor, followed by cyclization and chlorination steps. While the direct synthesis of the 3,5-dichloro derivative is not explicitly detailed in readily available literature, the work by van Aken et al. on related analogues provides a strong basis for this pathway.

Experimental Protocol:

The synthesis of the core 6-methyl-2H-1,4-oxazin-2-one ring system typically involves the condensation of an α-hydroxy ketone with a suitable C2-building block. Subsequent chlorination at the 5-position and functionalization at the 3-position are key steps. For the target molecule, a plausible route would involve:

  • Formation of the Oxazinone Ring: Reaction of a suitable α-hydroxy ketone with a cyano-containing reagent to form the initial oxazinone ring.

  • Chlorination: Treatment with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the 5-position.

  • Second Chlorination/Functionalization: Introduction of the second chlorine atom at the 3-position. This might be achieved through various methods, including reaction with phosphorus pentachloride (PCl₅) or a similar reagent.

Synthesis Route 2: One-Pot Synthesis from Oxazolo[4,5-b]pyridin-2(3H)-one (Analogous System)

A one-step method for the synthesis of a structurally related compound, 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one, is detailed in Chinese patent CN103709175B.[1] This approach, while not directly yielding the target molecule, provides a valuable strategy for the chlorination of a heterocyclic core and could potentially be adapted.

Experimental Protocol:

The patented process involves the direct chlorination of oxazolo[4,5-b]pyridin-2(3H)-one using N-chlorosuccinimide (NCS) in a suitable solvent.

  • Reaction Setup: A solution of oxazolo[4,5-b]pyridin-2(3H)-one is prepared in a solvent such as a mixture of acetonitrile and glacial acetic acid.[1]

  • Chlorination: N-chlorosuccinimide (NCS) is added to the solution.[1]

  • Reaction Conditions: The reaction is carried out at a temperature ranging from 20 to 90 °C for 6 to 24 hours.[1]

  • Workup and Purification: The product is isolated by adding water, filtering the precipitate, and subsequent washing and recrystallization from a suitable solvent like ethyl acetate or dichloromethane.[1]

Comparative Data

The following table summarizes the key quantitative data for the analogous synthesis of 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one, which can serve as a benchmark for the potential synthesis of the target molecule. Data for the direct synthesis of this compound is not available in the public domain.

ParameterSynthesis Route 2 (Analogous System)
Starting Material Oxazolo[4,5-b]pyridin-2(3H)-one
Reagents N-chlorosuccinimide (NCS), Acetonitrile, Glacial Acetic Acid
Reaction Temperature 20 - 90 °C
Reaction Time 6 - 24 hours
Yield Up to 89%
Purification Method Recrystallization

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic approaches.

Synthesis_Comparison cluster_0 Synthesis Route 1 (Proposed) cluster_1 Synthesis Route 2 (Analogous System) Alpha-Hydroxy Ketone Alpha-Hydroxy Ketone Oxazinone Formation Oxazinone Formation Alpha-Hydroxy Ketone->Oxazinone Formation Nitrile Precursor Nitrile Precursor Nitrile Precursor->Oxazinone Formation Chlorination (5-position) Chlorination (5-position) Oxazinone Formation->Chlorination (5-position) Chlorination (3-position) Chlorination (3-position) Chlorination (5-position)->Chlorination (3-position) Target Molecule 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one Chlorination (3-position)->Target Molecule Oxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridin-2(3H)-one One-Pot Chlorination One-Pot Chlorination Oxazolo[4,5-b]pyridin-2(3H)-one->One-Pot Chlorination NCS N-Chlorosuccinimide (NCS) NCS->One-Pot Chlorination Analogous Product 6-chloro-3H-oxazolo[4,5-b] pyridin-2-one One-Pot Chlorination->Analogous Product

Caption: Comparative workflow of proposed and analogous synthesis routes.

Conclusion

References

bioactivity comparison between 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Antimicrobial and Antifungal Activity

Derivatives of the 1,4-oxazine scaffold have demonstrated a range of antimicrobial and antifungal activities.[1][2] Studies have shown that substitutions on the oxazine ring can significantly influence their potency against various bacterial and fungal strains. For instance, the introduction of chloro and fluoro groups has been noted to impact antibacterial efficacy.[1]

Anticancer Activity

The anticancer potential of 1,4-oxazin-2-one derivatives has been a key area of investigation. Various analogs have been synthesized and evaluated against a panel of human cancer cell lines, with some compounds exhibiting notable inhibitory effects. For example, certain 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown potent activity against lung cancer cell lines.

Comparative Data on Bioactivity

To facilitate a comparative understanding, the following table summarizes the reported bioactivity of various 1,4-oxazin-2-one and benzoxazine derivatives from different studies. It is important to note that the absence of data for the parent compound, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, prevents a direct comparison of its activity with the listed derivatives.

Compound/DerivativeBioactivity TypeTargetMeasurementResult
Various 1,3-Oxazinyl Acetamide Derivatives Antibacterial, AntifungalNot SpecifiedQualitativeChloro-substituted derivative showed strong activity[1]
Various 1,4-Benzoxazine Derivatives AntimicrobialG+ve, G-ve bacteria, Candida speciesQualitativeShowed activity[1]
Various 8-bromo-1,3-bis(aroyl)-2,3-dihydro-1H-naphtho[1,2-e][1][3]oxazines Antibacterial, AntifungalNot SpecifiedQualitativeChloro, fluoro, and methyl substituted derivatives showed potential activity[1]
2H-benzo[b][2][3]oxazin-3(4H)-one linked 1,2,3-triazoles (Compound 14b) AnticancerA549 (lung cancer)IC507.59 ± 0.31 μM
2H-benzo[b][2][3]oxazin-3(4H)-one linked 1,2,3-triazoles (Compound 14c) AnticancerA549 (lung cancer)IC5018.52 ± 0.59 μM

Experimental Protocols

The following are generalized experimental protocols for assessing the bioactivity of 1,4-oxazin-2-one derivatives, based on methodologies commonly reported in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Logical Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of novel 1,4-oxazin-2-one derivatives.

Bioactivity Screening Workflow General Workflow for Bioactivity Screening of 1,4-Oxazin-2-one Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Further Steps Start Design of Novel 1,4-Oxazin-2-one Derivatives Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay) Characterization->Anticancer Data Data Analysis (IC50/MIC Calculation) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism

Caption: General workflow for synthesizing and screening 1,4-oxazin-2-one derivatives.

References

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development, currently lacks a well-established, optimized synthetic protocol in publicly available literature. This guide presents a comparative analysis of two plausible, hypothetical synthetic routes, providing a cost-benefit analysis based on commercially available starting materials and established chemical transformations on analogous structures. The information herein is intended to serve as a foundational guide for researchers initiating synthetic campaigns toward this and related molecules.

Hypothetical Synthetic Pathways

Two primary synthetic strategies are proposed, diverging in the order of the key reaction steps: 1) initial formation of the 6-methyl-2H-1,4-oxazin-2-one ring followed by dichlorination, and 2) synthesis of a dichlorinated precursor followed by cyclization.

Method 1: Cyclization Followed by Dichlorination

This approach involves the initial synthesis of a 6-methyl-2H-1,4-oxazin-2-one intermediate from readily available precursors, followed by a dichlorination step to yield the final product.

Method 2: Dichlorination Followed by Cyclization

This alternative strategy focuses on the synthesis of a dichlorinated acyclic precursor which is then cyclized to form the target this compound.

Data Presentation: A Cost-Benefit Comparison

The following table summarizes the key quantitative aspects of the two proposed synthetic methods. Costs are estimated based on currently available market prices and may vary depending on the supplier and scale of the synthesis.

FeatureMethod 1: Cyclization-DichlorinationMethod 2: Dichlorination-Cyclization
Starting Materials 2-Amino-1-propanol, Dichloroacetyl chlorideDichloroacetic acid, 2-Amino-1-propanol, Oxalyl chloride
Key Reagents N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)Thionyl chloride (SOCl₂) or similar dehydrating/cyclizing agent
Estimated Cost of Starting Materials Moderate to High (driven by 2-Amino-1-propanol)Moderate (Dichloroacetic acid is relatively inexpensive)
Estimated Cost of Reagents Moderate (NCS and SO₂Cl₂ are common reagents)Low to Moderate (Oxalyl chloride and Thionyl chloride are common)
Number of Steps 22-3 (depending on the specific protocol for precursor synthesis)
Anticipated Yield Moderate (potential for side reactions during chlorination)Potentially higher (late-stage cyclization may be more efficient)
Anticipated Purity Moderate (purification from chlorinated byproducts may be challenging)Potentially higher (purification of the final product may be simpler)
Safety Concerns Use of corrosive and toxic chlorinating agents (SO₂Cl₂).Use of corrosive reagents like oxalyl chloride and thionyl chloride.
Environmental Impact Generation of chlorinated organic waste.Generation of acidic and chlorinated waste streams.

Note: All costs are estimates and subject to change. Yields and purities are hypothetical and would require experimental validation.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key transformations in the proposed synthetic routes. These are based on established procedures for similar chemical transformations.

Method 1: Cyclization Followed by Dichlorination

Step 1: Synthesis of 6-methyl-2H-1,4-oxazin-2-one

  • To a solution of 2-amino-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C.

  • Slowly add a solution of dichloroacetyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methyl-2H-1,4-oxazin-2-one.

Step 2: Dichlorination of 6-methyl-2H-1,4-oxazin-2-one

  • Dissolve 6-methyl-2H-1,4-oxazin-2-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile).

  • Add N-chlorosuccinimide (2.2 eq) to the solution.

  • Initiate the reaction using a radical initiator (e.g., AIBN) or by exposure to UV light, and heat the mixture to reflux.

  • Alternatively, for chlorination with sulfuryl chloride, add sulfuryl chloride (2.2 eq) dropwise to the solution of the oxazinone at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts (e.g., succinimide).

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (for the sulfuryl chloride reaction) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method 2: Dichlorination Followed by Cyclization

Step 1: Synthesis of 2-((2,2-dichloroacetyl)amino)propyl dichloroacetate

  • React 2-amino-1-propanol (1.0 eq) with an excess of dichloroacetyl chloride (2.2 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent at 0 °C to room temperature.

  • Work up the reaction by washing with dilute acid and brine.

  • Dry the organic layer and concentrate to obtain the crude dichlorinated acyclic precursor.

Step 2: Cyclization to this compound

  • Dissolve the crude precursor from the previous step in a high-boiling point solvent (e.g., toluene, xylene).

  • Add a dehydrating/cyclizing agent (e.g., phosphorus pentoxide, thionyl chloride) and heat the reaction mixture to reflux.

  • Monitor the formation of the cyclized product by TLC or GC-MS.

  • Upon completion, cool the reaction and carefully quench with water or a saturated bicarbonate solution.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify by column chromatography to obtain the final product.

Mandatory Visualization

Cost_Benefit_Analysis cluster_0 Method 1: Cyclization then Dichlorination cluster_0_pros Pros cluster_0_cons Cons cluster_1 Method 2: Dichlorination then Cyclization cluster_1_pros Pros cluster_1_cons Cons M1_Start 2-Amino-1-propanol + Dichloroacetyl chloride M1_Inter 6-methyl-2H-1,4-oxazin-2-one M1_Start->M1_Inter Cyclization M1_Final 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one M1_Inter->M1_Final Dichlorination (NCS or SO2Cl2) M1_Pros • Potentially simpler first step • Established cyclization methods for analogs M1_Cons • High cost of 2-Amino-1-propanol • Dichlorination may lead to side products • Purification challenges M2_Start Dichloroacetic acid + 2-Amino-1-propanol M2_Inter Dichlorinated Acyclic Precursor M2_Start->M2_Inter Acylation M2_Final 3,5-dichloro-6-methyl- 2H-1,4-oxazin-2-one M2_Inter->M2_Final Cyclization (Dehydration) M2_Pros • Lower cost of starting materials • Potentially higher overall yield and purity • Simpler final purification M2_Cons • Synthesis of precursor may be multi-step • Harsh cyclization conditions may be required

Caption: A comparative workflow of two hypothetical synthetic routes to this compound.

peer-reviewed studies on 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic organic compound with the chemical formula C₅H₃Cl₂NO₂ and a molecular weight of 179.99 g/mol .[1] It is commercially available as a brown solid with a purity of approximately 96%.[1] While this compound is available for research purposes, a comprehensive review of publicly available peer-reviewed literature reveals a significant lack of studies detailing its biological activity, synthesis, or mechanism of action. This guide, therefore, aims to provide a comparative overview of structurally related oxazine and bioisosteric compounds for which experimental data have been published. This will offer researchers a valuable reference for potential applications and a basis for further investigation into novel heterocyclic compounds.

Comparative Analysis of Related Oxazine Derivatives

While data on this compound is scarce, research on other oxazine derivatives has revealed significant biological activities, particularly as antibacterial and anticancer agents.

Antibacterial Activity of 6H-1,2-Oxazin-6-ones

A study on a series of 6H-1,2-oxazin-6-ones demonstrated their potential as inhibitors of bacterial growth, with several compounds showing promising activity against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) values for selected compounds from this study are presented below.

CompoundStructureMRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
1 3,5-diphenyl-6H-1,2-oxazin-6-one3.12512.5
2 5-(4-chlorophenyl)-3-phenyl-6H-1,2-oxazin-6-one6.2525
3 3,5-bis(4-chlorophenyl)-6H-1,2-oxazin-6-one12.550
4 5-(4-bromophenyl)-3-phenyl-6H-1,2-oxazin-6-one6.2525
6 3,5-di-p-tolyl-6H-1,2-oxazin-6-one25100
8 5-(4-methoxyphenyl)-3-phenyl-6H-1,2-oxazin-6-one50200
Linezolid (Control) -3.125-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized 6H-1,2-oxazin-6-ones was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA; ATCC 43300) and Escherichia coli (ATCC 25922) were used.

  • Inoculum Preparation: Bacterial suspensions were prepared in Mueller-Hinton broth (MHB) and adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation: The oxazinone compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions were then prepared in MHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anticancer Activity of Benzoxazinone Derivatives

A series of novel 6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives were synthesized and evaluated for their effects on the growth of A549 lung cancer cells.[3] The study found that several of these compounds could suppress cancer cell growth by inducing autophagy and cell cycle arrest.[3]

Logical Workflow for the Evaluation of Benzoxazinone Derivatives

cluster_synthesis Synthesis cluster_bioeval Biological Evaluation start Starting Materials synthesis Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives start->synthesis characterization Structural Characterization (NMR, IR, MS, X-ray) synthesis->characterization cell_culture A549 Lung Cancer Cell Culture characterization->cell_culture treatment Treatment with Synthesized Compounds cell_culture->treatment growth_assay Cell Growth Suppression Assay treatment->growth_assay mechanism_study Mechanism of Action Study growth_assay->mechanism_study autophagy Autophagy Induction mechanism_study->autophagy cell_cycle Cell Cycle Arrest mechanism_study->cell_cycle

Caption: Workflow for the synthesis and biological evaluation of benzoxazinone derivatives.

Bioisosteric Scaffolds with Biological Activity

In the absence of data for the target molecule, examining bioisosteres can provide valuable insights. Bioisosteres are molecules or groups that have similar chemical and physical properties, which can lead to similar biological activities.

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as DAAO Inhibitors

A study on 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives identified them as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[4]

CompoundR-Group at 2-positionIC₅₀ (nM)
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
11y 4-Phenoxybenzyl80
11z Biphenyl-4-ylmethyl50

Experimental Protocol: In Vitro DAAO Inhibition Assay

The inhibitory potency of the synthesized compounds against recombinant human DAAO was determined as follows:

  • Enzyme and Substrate: Recombinant human DAAO was used as the enzyme, and D-serine was used as the substrate.

  • Reaction Mixture: The reaction was carried out in a buffer containing the enzyme, substrate, and various concentrations of the inhibitor compounds.

  • Detection: The rate of hydrogen peroxide production, a product of the DAAO-catalyzed reaction, was measured using a fluorescent probe.

  • IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in enzyme activity (IC₅₀) was calculated from the dose-response curves.

Signaling Pathway: DAAO Inhibition

DSerine D-Serine DAAO DAAO Enzyme DSerine->DAAO Substrate Products α-Keto Acid + H₂O₂ + NH₃ DAAO->Products Catalysis Inhibitor Triazine Derivative (e.g., 11h) Inhibitor->DAAO Inhibition

Caption: Inhibition of D-amino acid oxidase (DAAO) by triazine derivatives.

Conclusion

While there is a notable absence of , the broader class of oxazine derivatives and their bioisosteres exhibit a range of significant biological activities, including antibacterial and anticancer effects, as well as enzyme inhibition. The data and protocols presented in this guide for related compounds can serve as a valuable starting point for researchers interested in exploring the potential of this compound and other novel heterocyclic scaffolds in drug discovery and development. Further investigation into the synthesis and biological evaluation of this specific compound is warranted to elucidate its potential therapeutic applications.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: SOP-CHEM-DISP-035

Version: 1.0

Purpose

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. As a chlorinated organic compound, this substance requires specific handling as hazardous waste.

Scope

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following minimum PPE.[1][2]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection A standard laboratory coat is required

Immediate Safety and Handling

  • Assume Hazardous: Treat this compound as a hazardous substance due to its chemical structure (a chlorinated organic compound).[3]

  • Avoid Contamination: Prevent contact with skin and eyes. Do not inhale dust or vapors.

  • Spill Management: In the event of a spill, isolate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[3]

Step-by-Step Disposal Protocol

The primary disposal route for chlorinated organic compounds is incineration by a licensed hazardous waste management facility. The key to proper disposal is meticulous segregation at the source.

Step 1: Waste Identification and Segregation
  • Identify Waste Stream: This compound is classified as a halogenated organic waste .

  • Segregate at Source: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[4] Proper segregation is crucial for safe disposal and recycling.

Step 2: Waste Collection
  • Select Appropriate Container:

    • Use a designated, leak-proof hazardous waste container that is compatible with chlorinated organic compounds.[5] Plastic (polyethylene) or glass containers are generally suitable.[6]

    • The original chemical container is often the best choice for waste storage.[3]

  • Collect All Contaminated Materials: Place the chemical, in solid or solution form, into the designated container. This includes any contaminated items such as weighing paper, pipette tips, and grossly contaminated gloves.[2]

Step 3: Labeling the Waste Container
  • Affix Hazardous Waste Label: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[7][8]

  • Complete Label Information: The label must include the following:

    • The words "Hazardous Waste".[7]

    • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

    • Hazard Identification: Indicate the potential hazards (e.g., Toxic, Irritant).

    • Principal Investigator/Lab Contact: Name and contact information.

Step 4: Storage (Satellite Accumulation Area)
  • Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][6]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.[2][3]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[6][8]

Step 5: Arranging for Disposal
  • Monitor Fill Level and Time:

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[2]

    • Hazardous waste should not be accumulated in a lab for more than 12 months from the accumulation start date.[6]

  • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by contacting your institution's Environmental Health and Safety (EH&S) department.[2][6]

Quantitative Disposal Guidelines

ParameterGuideline
Waste Container Fill Level Do not exceed 90% of the container's total volume.[2]
SAA Volume Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated in a laboratory SAA.[6]
Aqueous Solution pH If mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[2]

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Solid or Solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label and Fill Out Details D->E F Place Waste in Container E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Monitor Fill Level and Accumulation Time H->I J Request Pickup from EH&S (When Full or Time Limit Reached) I->J

Caption: Disposal workflow for this compound.

Logical Decision-Making for Disposal

DisposalDecision Disposal Decision-Making Process start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated is_solid Is it a solid or liquid? is_halogenated->is_solid Yes is_contaminated Are there contaminated items? is_solid->is_contaminated Solid or Liquid end_process Contact EH&S for Disposal is_contaminated->end_process Yes

Caption: Decision-making for proper waste segregation and disposal.

References

Essential Safety and Operational Guidance for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The following procedures are based on established best practices for handling chlorinated organic compounds.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or a full-face shield are mandatory to protect against splashes and potential vapor exposure.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A chemical-resistant laboratory coat or a complete suit should be worn to protect against skin contact.[1]
Respiratory Protection In case of inadequate ventilation or the potential for aerosol or dust formation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following table summarizes the recommended first aid measures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step procedure for safely handling and weighing this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is in a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Before use, carefully inspect the container for any damage or leaks.

    • Handle the container with care to avoid generating dust or aerosols.

    • Use tools such as a spatula or scoop for transferring the solid material.

  • Weighing :

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Use a tared weigh boat or appropriate container to measure the desired amount of the compound.

    • Close the primary container tightly immediately after use.

  • Post-Handling :

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated disposable materials, including gloves and weigh boats, as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the task.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including excess reagent, contaminated labware, and disposable PPE, must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Method : The primary method of disposal for chlorinated organic compounds is incineration at a licensed hazardous waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash.[1][3][5]

  • Contaminated Materials : Any items that have come into contact with the chemical, such as pipette tips, weighing paper, and gloves, should be treated as hazardous waste and disposed of accordingly.[4]

Logical Relationship of Safety Controls

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals like this compound. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.